4-methoxyphenyl cyclobutanecarboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-methoxyphenyl) cyclobutanecarboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-7-11(8-6-10)15-12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 |
InChI Key |
DNZCZKNTHJOOQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-methoxyphenyl cyclobutanecarboxylate
Introduction
This technical guide provides an in-depth exploration of a reliable and efficient synthetic pathway for 4-methoxyphenyl cyclobutanecarboxylate. This compound, while not extensively documented in publicly available literature as a final product with specific applications, serves as an excellent model for the esterification of phenols, a crucial transformation in the synthesis of a wide array of biologically active molecules and functional materials. The synthesis of phenyl esters is a cornerstone of organic chemistry, and understanding the nuances of different synthetic strategies is vital for researchers in drug development and materials science.
This guide will focus on a robust two-step synthesis commencing from commercially available starting materials. The chosen pathway involves the initial conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride derivative, followed by the esterification of 4-methoxyphenol. The rationale behind the selection of this pathway, detailed experimental protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the ester linkage. This bond can be formed through the reaction of a 4-methoxyphenol nucleophile with an activated cyclobutanecarboxylic acid derivative. The most common and efficient activation is the conversion of the carboxylic acid to an acyl chloride.
Retrosynthesis:
Caption: Retrosynthetic analysis of this compound.
Forward Synthetic Pathway:
The proposed forward synthesis is a two-step process:
-
Activation: Conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride.
-
Esterification: Reaction of cyclobutanecarbonyl chloride with 4-methoxyphenol to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of Cyclobutanecarbonyl Chloride
Principle and Causality
Carboxylic acids are generally unreactive towards direct nucleophilic acyl substitution by phenols. To facilitate the esterification, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. The formation of an acyl chloride is a classic and highly effective method for this activation. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation.[1][2] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1][3] The reaction proceeds via a nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride.[3]
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Quantity | Notes |
| Cyclobutanecarboxylic acid | 10.0 g (0.1 mol) | |
| Thionyl chloride (SOCl₂) | 14.3 g (8.7 mL, 0.12 mol) | Use in a fume hood. |
| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalyst |
| Round-bottom flask | 100 mL | Oven-dried |
| Reflux condenser | With a drying tube | |
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Distillation apparatus | For purification |
Reaction Setup
Caption: Apparatus for the synthesis of cyclobutanecarbonyl chloride.
Procedure
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
-
Place the flask in a fume hood and add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise at room temperature.
-
Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Fit the flask with a reflux condenser and a drying tube containing calcium chloride.
-
Gently heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The evolution of HCl and SO₂ gases will be observed.
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the crude cyclobutanecarbonyl chloride by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 60 °C/50 mmHg.[4]
Part 2: Synthesis of this compound
Principle and Causality
The esterification of 4-methoxyphenol with the newly synthesized cyclobutanecarbonyl chloride is best carried out under Schotten-Baumann conditions.[5][6] This reaction involves the acylation of a phenol in the presence of a base.[7] The base, typically pyridine or aqueous sodium hydroxide, serves two critical roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[8] Pyridine is often used as it can also act as a nucleophilic catalyst, activating the acyl chloride towards attack by the phenoxide.[9]
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Quantity | Notes |
| 4-methoxyphenol | 12.4 g (0.1 mol) | |
| Cyclobutanecarbonyl chloride | 11.9 g (0.1 mol) | Freshly distilled |
| Pyridine | 9.5 g (9.7 mL, 0.12 mol) | Anhydrous |
| Dichloromethane (DCM) | 150 mL | Anhydrous |
| Round-bottom flask | 250 mL | Oven-dried |
| Dropping funnel | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | 500 mL | |
| Rotary evaporator | ||
| Column chromatography setup or recrystallization solvents | For purification |
Reaction Setup
Caption: Apparatus for the esterification of 4-methoxyphenol.
Procedure
-
In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) and pyridine (9.5 g, 9.7 mL, 0.12 mol) in anhydrous dichloromethane (100 mL).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Dissolve cyclobutanecarbonyl chloride (11.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add this solution to a dropping funnel.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the stirred solution of 4-methoxyphenol and pyridine over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude product, if solid, can be recrystallized from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10]
Characterization and Data Analysis
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
Anticipated Analytical Data
| Analysis | Anticipated Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 2H, Ar-H), δ 3.80 (s, 3H, -OCH₃), δ 3.2-3.4 (m, 1H, -CH-CO), δ 2.2-2.5 (m, 4H, cyclobutane -CH₂), δ 1.8-2.1 (m, 2H, cyclobutane -CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~174 (C=O), δ ~157 (Ar-C-O), δ ~144 (Ar-C-O), δ ~122 (Ar-CH), δ ~114 (Ar-CH), δ 55.6 (-OCH₃), δ ~38 (cyclobutane -CH-), δ ~25 (cyclobutane -CH₂), δ ~18 (cyclobutane -CH₂) |
| Mass Spec (EI) | M⁺ at m/z 220. Possible fragments at m/z 124 (4-methoxyphenol radical cation), m/z 83 (cyclobutanecarbonyl cation), m/z 55 (cyclobutyl cation). |
Interpretation of Spectra
-
¹H NMR: The presence of two sets of doublets in the aromatic region (around 7.0 and 6.9 ppm) is characteristic of a 1,4-disubstituted benzene ring. A singlet at approximately 3.8 ppm confirms the methoxy group. The complex multiplets in the aliphatic region are indicative of the cyclobutane ring protons.[11]
-
¹³C NMR: The carbonyl carbon of the ester should appear around 174 ppm. The four distinct signals in the aromatic region and the signal for the methoxy carbon around 55.6 ppm confirm the 4-methoxyphenyl moiety.[12] The signals for the cyclobutane carbons will be in the aliphatic region.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 220. Key fragmentation patterns would include the cleavage of the ester bond to give fragments corresponding to the 4-methoxyphenol radical cation (m/z 124) and the cyclobutanecarbonyl cation (m/z 83).[13][14]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazards | Safety Measures |
| Cyclobutanecarboxylic acid | Irritant | Avoid contact with skin and eyes. |
| Thionyl chloride | Corrosive, toxic, reacts violently with water | Handle in a fume hood. Wear appropriate PPE. Quench excess reagent carefully. |
| Cyclobutanecarbonyl chloride | Corrosive, flammable, moisture-sensitive | Handle in a fume hood. Keep away from water and ignition sources. Wear appropriate PPE.[15][16] |
| 4-methoxyphenol | Harmful if swallowed, skin sensitizer, eye irritant | Avoid inhalation and contact with skin and eyes.[5][8] |
| Pyridine | Flammable, toxic, irritant | Handle in a fume hood. Keep away from ignition sources. |
| Dichloromethane (DCM) | Volatile, suspected carcinogen | Handle in a fume hood. Minimize inhalation. |
| Hydrochloric acid (HCl) | Corrosive | Handle with care, wear appropriate PPE. |
Conclusion
This guide has detailed a robust and well-established two-step pathway for the synthesis of this compound. The conversion of cyclobutanecarboxylic acid to its acyl chloride derivative followed by a Schotten-Baumann esterification with 4-methoxyphenol provides a reliable route to the target molecule. The provided experimental protocols, safety information, and guidelines for purification and characterization offer a comprehensive framework for the successful synthesis and validation of this compound in a research setting. While this guide focuses on a specific pathway, alternative esterification methods such as the Steglich or Mitsunobu reactions could also be explored for the synthesis of this and related compounds, potentially offering advantages in terms of substrate scope or reaction conditions.
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
- Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Journal of Organic Chemistry, 74(19), 7187–7190.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Retrieved from [Link]
- Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US5710296A - Process for preparing phenyl esters.
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. Retrieved from [Link]
-
Journal of The Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Figure CX5.1. Possible syntheses of an acid chloride. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. Retrieved from [Link]
- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
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YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]
-
Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]
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-
LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Retrieved from [Link]
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Technical Whitepaper: 4-Methoxyphenyl Cyclobutanecarboxylate
Synthesis, Physicochemical Characterization, and Application Utility
Executive Summary
4-Methoxyphenyl cyclobutanecarboxylate (CAS: 666214-24-0) is a specialized ester intermediate combining the high steric strain of a cyclobutane ring with the electron-rich lability of a p-anisyl moiety.[1] Unlike simple alkyl esters, this compound exhibits unique hydrolytic stability profiles and serves as a critical building block in the synthesis of liquid crystalline materials, agrochemicals, and prodrug scaffolds where metabolic stability modulation is required.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, spectroscopic signatures, and reactivity patterns essential for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[2][3][4]
The molecule comprises a cyclobutane ring attached to a carbonyl carbon, which is esterified with 4-methoxyphenol. The cyclobutane ring introduces significant angle strain (~26 kcal/mol), influencing the electrophilicity of the carbonyl carbon compared to acyclic analogs.
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 666214-24-0 |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| SMILES | COc1ccc(OC(=O)C2CCC2)cc1 |
| Predicted LogP | 3.2 ± 0.4 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 0 |
| Rotatable Bonds | 4 |
Synthetic Methodologies
Two primary pathways are recommended for high-yield synthesis. Method A is preferred for scale-up due to cost-efficiency, while Method B is suitable for late-stage functionalization where mild conditions are required.[1]
Method A: Acyl Chloride Coupling (Standard Protocol)
This pathway utilizes the high reactivity of cyclobutanecarbonyl chloride to overcome the lower nucleophilicity of the phenol.
Reagents: Cyclobutanecarbonyl chloride (1.0 eq), 4-Methoxyphenol (1.05 eq), Triethylamine (
-
Preparation: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) and
(16.7 mL, 120 mmol) in anhydrous DCM (200 mL) under atmosphere. Cool to 0°C. -
Addition: Dropwise add cyclobutanecarbonyl chloride (11.8 g, 100 mmol) over 30 minutes. The exotherm must be controlled to keep
. -
Reaction: Allow warming to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water (100 mL). Wash organic phase with 1M HCl (2x), sat.
(2x), and brine. -
Purification: Dry over
, concentrate, and recrystallize from cold hexane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Method B: Steglich Esterification (DCC Coupling)
Ideal for small-scale synthesis when the acid chloride is unavailable.[1]
Reagents: Cyclobutanecarboxylic acid, 4-Methoxyphenol, DCC, DMAP (cat.), DCM.
-
Dissolve cyclobutanecarboxylic acid (10 mmol) and 4-methoxyphenol (10 mmol) in DCM (30 mL).
-
Add DMAP (0.5 mmol).
-
Cool to 0°C and add DCC (11 mmol) dissolved in DCM.
-
Stir at RT overnight. Filter off the precipitated dicyclohexylurea (DCU).
-
Wash filtrate with acid/base as in Method A and concentrate.
Figure 1: Step-wise synthesis workflow via Acyl Chloride method ensuring high yield and purity.
Spectroscopic Characterization
Validation of the structure relies on the distinct signals of the cyclobutane ring and the para-substituted aromatic system.
Nuclear Magnetic Resonance (
H NMR, 400 MHz,
)
- 6.98 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the ester group. Deshielded by the electron-withdrawing carbonyl.[1]
- 6.88 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the methoxy group. Shielded by the electron-donating oxygen.[1]
-
3.80 (s, 3H): Methoxy group (
) singlet. -
3.25 - 3.35 (m, 1H): Cyclobutane methine (
).[1] Quintet-like multiplicity due to coupling with adjacent methylene protons.[1] -
2.20 - 2.45 (m, 4H): Cyclobutane methylene protons (
). -
1.90 - 2.10 (m, 2H): Cyclobutane methylene protons (
).
Infrared Spectroscopy (FT-IR)[1]
-
1745-1755
: Ester Carbonyl ( ) stretch.[1] Note: This is slightly higher than acyclic esters (~1735 ) due to the ring strain of the cyclobutane substituent increasing the s-character of the carbonyl carbon bond.[1] -
1250
: C-O-C asymmetric stretch (Ether).[1] -
1190
: C-O-C stretch (Ester).
Reactivity Profile & Stability
The compound exhibits a "dual-reactivity" profile: the lability of the phenolic ester and the strain of the cyclobutane ring.[1]
5.1 Hydrolytic Stability
Aryl esters are generally more susceptible to hydrolysis than alkyl esters due to the better leaving group ability of the phenoxide ion (
-
Acidic Conditions: Moderately stable.
-
Basic Conditions: Rapid hydrolysis to cyclobutanecarboxylic acid and 4-methoxyphenol.[1]
5.2 Ring Strain Release
The cyclobutane ring (~110 kJ/mol strain energy) is stable under standard esterification and hydrolysis conditions. However, under radical conditions or transition metal catalysis (e.g., Pd-catalyzed C-H activation), the ring can undergo ring-opening or expansion.
Figure 2: Primary reactivity pathways: Ester cleavage (dominant) vs. Ring manipulation (conditional).[1]
Applications in Drug Development & Materials[1][5]
6.1 Bioisosterism
In medicinal chemistry, the cyclobutane ring serves as a bioisostere for gem-dimethyl groups or isopropyl groups. It reduces conformational flexibility compared to acyclic chains, potentially locking the pharmacophore in a bioactive conformation while improving metabolic stability against
6.2 Prodrug Design
The 4-methoxyphenyl ester moiety is often utilized as a "masked" carboxylate or phenol.[1] Esterases in plasma can cleave this bond, releasing the active carboxylic acid drug or the phenolic payload. The rate of cleavage can be tuned by the steric bulk of the cyclobutane ring, which retards hydrolysis compared to a simple acetate or benzoate.
6.3 Liquid Crystals
Aryl esters of cycloalkane carboxylic acids are fundamental cores in liquid crystal (LC) displays. The 4-methoxyphenyl group provides the necessary rigid core and dipole moment (via the methoxy tail) to facilitate mesophase formation.[1] The cyclobutane ring introduces a "kink" that modulates the melting point and viscosity of the LC mixture.
Safety and Handling
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers and strong bases.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Cyclobutane Synthesis & Functionalization: Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[2][3][4][5] Chemical Reviews, 103(4), 1485-1538.
-
Esterification Protocols (Steglich/Acyl Chloride): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Cyclobutane as a Bioisostere: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Discusses small ring strain utility analogous to cyclobutanes).
-
Chemical Data & CAS Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769946 (Acid Precursor). Retrieved October 26, 2025.
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4-Methoxyphenyl Cyclobutanecarboxylate: Predictive Pharmacokinetics and Biological Potential
[1]
Executive Summary
This compound (CAS: 666214-24-0) is a lipophilic ester conjugate comprising a cyclobutane scaffold and a 4-methoxyphenol (Mequinol) moiety.[1] While currently categorized primarily as a fine chemical intermediate, its structural architecture suggests significant potential as a prodrug for dermatological and oncological applications.
This technical guide analyzes the compound’s potential biological activity through the lens of Structure-Activity Relationships (SAR) . By leveraging the known pharmacology of its metabolic precursors—cyclobutanecarboxylic acid and 4-methoxyphenol—we propose a mechanism of action centered on esterase-responsive release , improved lipophilicity-driven permeation, and sustained therapeutic delivery.
Chemical Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule consists of two distinct pharmacophores linked by an ester bond:
-
The Payload (4-Methoxyphenol): A known melanocytotoxin and antioxidant used in depigmentation therapies (e.g., for vitiligo or solar lentigines).
-
The Carrier (Cyclobutanecarboxylic Acid): A four-membered alicyclic ring that provides lipophilicity and steric bulk, potentially modulating metabolic stability.
Key Properties (Calculated)
| Property | Value (Approx.) | Significance |
| Molecular Formula | Low molecular weight (<500 Da) favors bioavailability. | |
| Molecular Weight | 206.24 g/mol | Ideal for transdermal penetration. |
| LogP (Predicted) | ~2.8 - 3.2 | Highly lipophilic; suggests excellent membrane permeability compared to free 4-methoxyphenol (LogP ~1.3). |
| H-Bond Donors | 0 | Absence of free -OH reduces polarity, enhancing stratum corneum transit. |
| Rotatable Bonds | 3 | Moderate flexibility allows efficient binding to esterase active sites. |
Predicted Mechanism of Action (MOA)
The biological activity of this compound is contingent upon its metabolic hydrolysis. It functions as a bio-precursor prodrug .
The Activation Pathway
Upon systemic or topical administration, the compound undergoes enzymatic cleavage by Carboxylesterases (CES1/CES2) or Arylesterases .
-
Permeation: The ester form crosses cell membranes (e.g., keratinocytes, melanocytes) more efficiently than the parent phenol due to higher lipophilicity.
-
Hydrolysis: Intracellular esterases attack the carbonyl carbon. The steric hindrance of the cyclobutane ring likely slows this rate compared to linear acetates, providing a sustained release profile.
-
Active Metabolite Release:
-
4-Methoxyphenol (Active): Exerts tyrosinase inhibition and cytotoxicity towards melanocytes.
-
Cyclobutanecarboxylic Acid (Byproduct): Generally biologically inert at low concentrations but may possess weak CNS or antimicrobial activity.
-
Pathway Visualization
Caption: Predicted metabolic hydrolysis pathway. The ester acts as a delivery vehicle, releasing the active Mequinol payload upon enzymatic cleavage.
Potential Therapeutic Applications[1][5][6]
Dermatology: Hyperpigmentation Disorders
-
Rationale: Free 4-methoxyphenol is effective but can cause irritation and has poor stability. The cyclobutanecarboxylate ester masks the phenolic hydroxyl group.
-
Advantage: The lipophilic nature ensures deeper penetration into the basal layer of the epidermis where melanocytes reside. The slow hydrolysis (due to cyclobutane sterics) could prevent "dose dumping" of the toxic phenol, reducing contact dermatitis risk while maintaining efficacy against melasma or solar lentigines.
Oncology: Melanoma Targeting
-
Rationale: 4-Methoxyphenol is a substrate for tyrosinase, an enzyme overexpressed in melanoma cells. It is converted into toxic quinones (4-methoxy-benzoquinone) within the tumor cell.
-
Strategy: Using the ester prodrug allows for systemic or local delivery with reduced peripheral toxicity. Once inside the high-metabolic-rate tumor environment, esterases release the cytotoxin.
Experimental Protocols for Validation
To validate the biological activity of this compound, the following experimental workflows are recommended.
Protocol A: Enzymatic Hydrolysis Kinetics
Objective: Determine the half-life (
-
Preparation: Dissolve this compound in DMSO (stock 10 mM).
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) containing Porcine Liver Esterase (PLE) (10 units/mL) or Human Plasma. Incubate at 37°C.
-
Sampling: Aliquot 100 µL at
min. -
Quenching: Add 100 µL cold Acetonitrile (ACN) to stop the reaction.
-
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (280 nm).
-
Mobile Phase: Water/ACN (gradient).
-
Target: Quantify disappearance of ester and appearance of 4-methoxyphenol.
-
Protocol B: In Vitro Tyrosinase Inhibition (Indirect)
Objective: Confirm that activity is dependent on hydrolysis (the ester itself should be inactive against tyrosinase until cleaved).
-
Control Arm: Incubate Mushroom Tyrosinase + L-DOPA (substrate) + 4-Methoxyphenol (Positive Control).
-
Test Arm 1: Incubate Tyrosinase + L-DOPA + This compound (Intact).
-
Test Arm 2: Pre-incubate Prodrug with Esterase for 1 hour, then add Tyrosinase + L-DOPA.
-
Readout: Measure absorbance of Dopachrome at 475 nm.
-
Hypothesis: Test Arm 1 shows minimal inhibition. Test Arm 2 shows inhibition comparable to Control.
-
Experimental Workflow Diagram
Caption: Integrated workflow for synthesis and biological validation of the target ester.
Safety & Toxicity Considerations
-
Skin Irritation: While the ester masks the phenol, the hydrolysis byproduct (cyclobutanecarboxylic acid) is a weak organic acid (
). Buffering capacity of the skin should neutralize this, but high concentrations may cause stinging. -
Systemic Toxicity: 4-Methoxyphenol is metabolized to hydroquinone conjugates. Chronic high-dose exposure carries risks of leukoderma (permanent pigment loss). The ester design must ensure controlled release to avoid toxic peak concentrations.
-
Sensitization: Acrylates and methacrylates are known sensitizers. While this is a cyclobutanecarboxylate, cross-reactivity is unlikely, but standard sensitization assays (LLNA) are required.
References
-
Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research. Link
-
Westerhof, W., & Kooyers, T. J. (2005). "Hydroquinone and its analogues in dermatology - a potential health risk." Journal of Cosmetic Dermatology. Link
- Satoh, T., et al. (2000). "Antioxidant activity of 4-methoxyphenol and its related compounds." Free Radical Biology and Medicine.
-
PubChem Compound Summary. (2024). "Cyclobutanecarboxylic acid."[2][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Authoritative text on esterase activity and prodrug design).
Sources
- 1. 67589-52-0|Trans-4-methoxyphenyl 4-pentylcyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 2. Biochemorphology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclobutanecarboxylic acid - general description [georganics.sk]
Elusive Origins: The Story of 4-Methoxyphenyl Cyclobutanecarboxylate Remains Largely Unwritten
Efforts to uncover a specific timeline or a dedicated research program leading to the initial synthesis and characterization of 4-methoxyphenyl cyclobutanecarboxylate have been unsuccessful. The compound is often cataloged in chemical supplier databases and may appear in broader studies of cyclobutane derivatives or as a part of larger chemical libraries. However, a seminal paper detailing its "discovery" is not apparent.
The focus of available research in this area tends to be on the development of novel synthetic methodologies for constructing the cyclobutane ring, a structural motif of interest in medicinal chemistry and materials science. For instance, research into C–H functionalization and photoinduced electron transfer reactions has been applied to the synthesis of various cyclobutane-containing molecules. These studies, however, do not single out this compound as a compound of particular historical significance.
The parent carboxylic acid, 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid, is a well-documented compound, and its synthesis would likely precede the creation of its ester derivatives like the 4-methoxyphenyl ester. The esterification process itself is a fundamental and well-established reaction in organic chemistry.
"4-methoxyphenyl cyclobutanecarboxylate" CAS number lookup
[1][2][3][4]
Executive Summary & Identification
4-Methoxyphenyl cyclobutanecarboxylate is an organic ester formed by the condensation of cyclobutanecarboxylic acid and 4-methoxyphenol (p-methoxyphenol). While frequently utilized as a metabolic probe or intermediate in medicinal chemistry—particularly for introducing the conformationally restricted cyclobutane motif—it remains a specialized research chemical often requiring de novo synthesis in the laboratory.
This guide provides a definitive technical profile, including validated synthesis protocols, spectroscopic characterization, and handling procedures.
Chemical Identifiers
| Identifier Type | Value |
| Systematic Name | This compound |
| IUPAC Name | (4-methoxyphenyl) cyclobutane-1-carboxylate |
| CAS Number | Not Widely Indexed (Treat as Novel/Research Chemical) |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| SMILES | COC1=CC=C(OC(=O)C2CCC2)C=C1 |
| InChIKey | FKPWMQWXYOZELT-UHFFFAOYSA-N (Predicted) |
Synthesis Protocols
Two primary routes are recommended for the synthesis of this compound. Method A is the preferred standard for gram-scale preparation due to higher atom economy and simplified purification. Method B is suitable when acid-sensitive functional groups are present.
Method A: Acyl Chloride Esterification (Recommended)
This method utilizes cyclobutanecarbonyl chloride, generated in situ or purchased, reacting with 4-methoxyphenol in the presence of a base.
-
Reaction Scale: 10 mmol (approx. 2.0 g product)
-
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv) or Cyclobutanecarbonyl chloride (1.0 equiv)
-
4-Methoxyphenol (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (0.2 M concentration)
-
Optional: Thionyl chloride (
) if starting from acid.
-
Protocol:
-
Activation (If starting from acid): Dissolve cyclobutanecarboxylic acid in dry DCM. Add
(1.2 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess to obtain crude acid chloride. -
Coupling: Dissolve 4-methoxyphenol (1.0 equiv) and
(1.2 equiv) in dry DCM at 0°C under inert atmosphere ( or Ar). -
Addition: Dropwise add the cyclobutanecarbonyl chloride (dissolved in minimal DCM) to the phenol solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated
(to remove unreacted acid/phenol), and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Method B: Steglich Esterification (Mild Conditions)
Ideal for small-scale exploratory synthesis where acid chloride preparation is undesirable.
-
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
4-Methoxyphenol (1.0 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
DCM (dry)
-
Protocol:
-
Dissolve acid, phenol, and DMAP in dry DCM at 0°C.
-
Add DCC in one portion.
-
Stir at 0°C for 30 min, then warm to RT and stir overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash filtrate with 0.5M HCl and saturated
. -
Purify via column chromatography.
Reaction Workflow Visualization
Figure 1: Comparative synthesis workflow for this compound via Acid Chloride (Method A) or Steglich Esterification (Method B).
Physical & Chemical Properties[1][6][7][8][9][10]
| Property | Data / Prediction | Note |
| Physical State | Colorless Oil | Validated by Lit [1] |
| Boiling Point | ~310°C (Predicted) | At 760 mmHg |
| Solubility | Soluble in DCM, EtOAc, | Insoluble in water |
| Stability | Stable under standard conditions | Hydrolyzes in strong base/acid |
| Reactivity | Ester hydrolysis, Electrophilic aromatic substitution |
Analytical Characterization (Reference Standard)
The following spectroscopic data is derived from literature precedents for this specific ester [1]. Use this data to validate your synthesized product.
Nuclear Magnetic Resonance (NMR)
H NMR (600 MHz,- 6.99 (d, J = 9.0 Hz, 2H, Ar-H ortho to ester)
- 6.88 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe)
-
3.79 (s, 3H, -OC
) - 3.36 (quint, J = 9.0 Hz, 1H, Cyclobutane CH-C=O)
-
2.46–2.38 (m, 2H, Cyclobutane
) -
2.34–2.27 (m, 2H, Cyclobutane
) -
2.09–1.93 (m, 2H, Cyclobutane
)
- 174.3 (C=O, Ester carbonyl)
- 157.1 (Ar-C, ipso to OMe)
- 144.3 (Ar-C, ipso to Ester)
- 122.2 (Ar-CH)
- 114.3 (Ar-CH)
-
55.5 (-OC
) - 38.0 (Cyclobutane CH)
-
25.3 (Cyclobutane
) -
18.4 (Cyclobutane
)
Mass Spectrometry (HRMS)
-
Calculated (
[M+H]+): 207.1016 -
Found: 207.1016 [1]
Applications & Significance
-
Medicinal Chemistry: The cyclobutane ring is often used as a bioisostere for phenyl or alkyl chains to improve metabolic stability by blocking
-oxidation or restricting conformational freedom. -
Liquid Crystal Research: Phenyl esters are common mesogenic cores. The cyclobutane ring introduces a "bent" core geometry compared to cyclohexane or benzene, potentially altering phase transition temperatures in liquid crystal mixtures.
-
Pro-drug Design: The ester linkage is susceptible to esterases, making this molecule a potential pro-drug model for delivering 4-methoxyphenol (a known melanocytotoxic agent) or cyclobutanecarboxylic acid derivatives.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
-
References
-
Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Supporting Information. (2016). Retrieved from (Contains full characterization data for compound 3ai).
-
Chemeo. Cyclobutanecarboxylic acid, 4-methoxyphenyl ester Properties. Retrieved from .
"4-methoxyphenyl cyclobutanecarboxylate" solubility data
An In-depth Technical Guide to the Solubility Profile of 4-methoxyphenyl cyclobutanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest for researchers in drug development and chemical synthesis. In the absence of extensive public experimental data, this document establishes a robust theoretical solubility profile based on first-principle structural analysis and the fundamental rule of "like dissolves like." We predict low aqueous solubility and favorable solubility in a range of common organic solvents. To empower researchers and ensure scientific rigor, this guide details validated, step-by-step protocols for both kinetic and thermodynamic solubility determination. These methodologies are designed to be self-validating and provide the accurate, reproducible data essential for advancing research and development. The guide is structured to serve as a practical handbook, blending theoretical predictions with actionable experimental frameworks.
Introduction to this compound
This compound is an organic molecule featuring a cyclobutane ring, which has gained increasing attention in medicinal chemistry. The inclusion of cyclobutane moieties in drug candidates can lead to improved metabolic stability, increased water solubility, and lower melting points compared to their aromatic counterparts.[1] This makes the cyclobutane scaffold a valuable component for designing novel therapeutics. The subject molecule combines this strained carbocycle with a 4-methoxyphenyl ester group, creating a structure with distinct physicochemical properties that dictate its behavior in solution.
Chemical Structure and Properties
Understanding the molecular structure is fundamental to predicting its solubility. The molecule consists of:
-
A Cyclobutane Ring: A strained, non-polar four-carbon ring.
-
An Ester Linkage (-COO-): A polar functional group capable of acting as a hydrogen bond acceptor.
-
A Phenyl Ring: A non-polar aromatic group.
-
A Methoxy Group (-OCH₃): An ether group that adds a degree of polarity and can act as a hydrogen bond acceptor.
The interplay between the non-polar hydrocarbon regions (cyclobutane and phenyl rings) and the polar functionalities (ester and ether) defines its overall polarity and, consequently, its solubility profile.
Caption: Chemical structure of this compound.
Theoretical Solubility Profile
A core principle in chemistry, "like dissolves like," dictates that substances with similar polarities are more likely to be soluble in one another.[2] This rule provides a strong foundation for predicting the solubility of this compound across a range of standard laboratory solvents.
Predictive Analysis in Common Solvents
The molecule's structure presents a balance of polar and non-polar characteristics. The large hydrocarbon framework (cyclobutane and phenyl rings) imparts significant non-polar character, while the ester and ether groups introduce polarity. This duality governs its solubility as follows:
-
Aqueous Solvents (e.g., Water, Phosphate-Buffered Saline - PBS): The molecule is expected to have very low solubility. The non-polar surface area is substantial, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. While the ester and ether moieties can accept hydrogen bonds, this is insufficient to overcome the hydrophobic nature of the rest of the molecule. For context, a structurally similar compound, cyclohexanecarboxylic acid, 4-methoxyphenyl ester, has a predicted Log10 of water solubility of -3.65, indicating very poor aqueous solubility.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) are strong universal solvents for organic molecules used in drug discovery, capable of accommodating both polar and non-polar regions of a solute.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These alcohols have both a polar hydroxyl group and a non-polar alkyl chain, allowing them to interact favorably with both the polar functional groups and the non-polar backbone of the compound.
-
Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Good solubility is predicted, particularly in solvents like toluene and dichloromethane which can engage with the aromatic phenyl ring and the hydrocarbon structure. Solubility in highly aliphatic solvents like hexane may be slightly lower but still significant.
The Role of Computational Models
Modern drug development increasingly relies on computational methods to forecast physicochemical properties.[4] Predictive models, often leveraging machine learning and quantitative structure–property relationships (QSPR), can provide quantitative estimates of solubility.[5][6][7][8][9] These models analyze molecular descriptors—such as molecular weight, polarity, and hydrogen bonding capacity—to predict solubility in various solvents, including water and organic media.[5][7] For this compound, such models could offer valuable quantitative predictions to guide initial experimental designs.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low | Dominated by large non-polar surface area. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions accommodate both polar and non-polar regions. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Solvents have both polar and non-polar character, enabling favorable interactions. |
| Non-polar | Toluene, Dichloromethane | Good | "Like dissolves like" principle; favorable interactions with hydrocarbon and aromatic parts. |
Framework for Experimental Solubility Determination
While theoretical predictions are invaluable, experimental verification is essential. The following protocols describe two standard, complementary methods for solubility assessment: a high-throughput kinetic assay for early-stage screening and a rigorous thermodynamic method for definitive measurement.
Method 1: Kinetic Solubility Screening
Causality: This method is designed for rapid assessment, typically in early discovery phases. It measures how readily a compound dissolves from a concentrated stock (usually DMSO) when diluted into an aqueous buffer.[5] The result is not a true equilibrium value but is highly indicative of potential solubility issues and is suitable for ranking compounds.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for dissolution.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.
Caption: Workflow for kinetic solubility determination.
Method 2: Thermodynamic (Equilibrium) Solubility Determination
Causality: This is the "gold standard" shake-flask method, which measures the true concentration of a solute in a saturated solution at equilibrium.[5] It is more time and resource-intensive but provides the definitive solubility value required for formulation and preclinical development.
Protocol:
-
Excess Solid Addition: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, water, or organic solvent) in a sealed vial. The presence of undissolved solid is critical.[10]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
This guide establishes a comprehensive predictive and experimental framework for understanding the solubility of this compound. Based on its molecular structure, the compound is anticipated to exhibit low aqueous solubility but favorable solubility in a wide array of common organic solvents, particularly polar aprotic and non-polar ones. For definitive characterization, this document provides detailed, validated protocols for both rapid kinetic screening and rigorous thermodynamic solubility determination. By integrating theoretical analysis with practical, field-proven methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary tools to accurately assess and leverage the solubility profile of this compound in their work.
References
- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Things. Methylcyclobutane - Solubility of Things.
- LibreTexts. (2023). Solubility of Organic Compounds.
- Cheméo. Chemical Properties of Cyclohexanecarboxylic acid, 4-methoxyphenyl ester.
- Palmer, D. S., et al. (2024).
- Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement.
- ResearchGate. (2020).
- Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan.
- Gigant, N., et al. (2018).
- Springer Nature. (2020).
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Cyclohexanecarboxylic acid, 4-methoxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. scribd.com [scribd.com]
Methodological & Application
"4-methoxyphenyl cyclobutanecarboxylate" synthesis protocol
Application Note: Synthesis of 4-Methoxyphenyl Cyclobutanecarboxylate
Abstract
This technical guide details the synthesis of This compound , a structural motif utilized in liquid crystal mesogens and pro-drug scaffolds. The protocol prioritizes the Acid Chloride Method for its scalability, high conversion rates, and simplified purification compared to carbodiimide-mediated couplings. A secondary Steglich Esterification protocol is provided for small-scale or acid-sensitive applications.
Retrosynthetic Analysis & Strategy
The target molecule is an ester derived from a sterically compact cycloalkane acid and an electron-rich phenol. The retrosynthetic disconnection at the acyl-oxygen bond suggests two primary forward pathways.
Pathway A (Preferred): Nucleophilic acyl substitution of cyclobutanecarbonyl chloride with 4-methoxyphenol. This pathway drives the equilibrium forward via the formation of a stable salt (e.g., triethylamine hydrochloride) and avoids the formation of difficult-to-remove urea byproducts.
Pathway B (Alternative): Direct condensation using DCC/DMAP (Steglich). While mild, this method often complicates purification due to dicyclohexylurea (DCU) precipitation.
Figure 1: Retrosynthetic logic illustrating the conversion of the carboxylic acid to the acid chloride to bypass the poor nucleophilicity of the phenol.
Material Safety & Handling (E-E-A-T)
Critical Warning: This protocol involves cyclobutanecarbonyl chloride , a corrosive lachrymator. All operations must be performed in a functioning fume hood.
| Reagent | CAS No.[1][2][3][4] | Hazards | Handling Precautions |
| Cyclobutanecarbonyl chloride | 5006-22-4 | Corrosive, Flammable, Lachrymator | Double-glove (Nitrile), dispense in hood. Reacts violently with water. |
| 4-Methoxyphenol (MEHQ) | 150-76-5 | Acute Tox (Oral), Eye Irritant | Avoid dust inhalation. Photosensitive; store in amber vials. |
| Dichloromethane (DCM) | 75-09-2 | Carcinogen (Suspected), Volatile | Use in well-ventilated area. |
| Triethylamine (Et₃N) | 121-44-8 | Flammable, Corrosive | Keep away from ignition sources. |
Protocol A: Acid Chloride Method (Primary)
Scale: 10 mmol (approx. 2.0 g theoretical yield) Time: 3–4 Hours Yield Expectation: 85–95%
Reagents & Stoichiometry[6]
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Amount |
| 4-Methoxyphenol | 124.14 | 1.0 | 1.24 g |
| Cyclobutanecarbonyl chloride | 118.56 | 1.1 | 1.30 g (approx 1.2 mL) |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.21 g (approx 1.7 mL) |
| DMAP (Catalyst) | 122.17 | 0.05 | 61 mg |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL (0.5 M) |
Step-by-Step Procedure
-
Preparation : Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (
) or Argon. -
Solvation : Add 4-Methoxyphenol (1.24 g, 10 mmol) and DMAP (61 mg, 0.5 mmol) to the flask. Add anhydrous DCM (15 mL) via syringe. Stir until fully dissolved.
-
Base Addition : Add Triethylamine (1.7 mL, 12 mmol) to the solution. Note: The solution may darken slightly due to phenol deprotonation.
-
Cooling : Submerge the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes. -
Acylation :
-
Dilute Cyclobutanecarbonyl chloride (1.30 g) with 5 mL of DCM in a separate vial.
-
Add this solution dropwise to the reaction mixture over 10 minutes. Caution: Exothermic reaction. White precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction : Remove the ice bath after addition is complete. Allow the slurry to stir at Room Temperature (RT) for 2–3 hours.
-
Monitoring : Check reaction progress by TLC (Hexane:Ethyl Acetate 4:1).
-
Rf Product: ~0.6 (UV active).
-
Rf Phenol:[7] ~0.3 (Stains with KMnO4/PMA).
-
-
Quench & Workup :
-
Quench by adding 10 mL of 1M HCl (dissolves salts and neutralizes excess amine).
-
Transfer to a separatory funnel.[8] Separate phases.
-
Wash Organic layer: 1x 10 mL Sat. NaHCO₃ (removes unreacted acid), 1x 10 mL Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol B: Steglich Esterification (Alternative)
Use this method if the acid chloride is unavailable or if the substrate contains acid-sensitive protecting groups.
-
Dissolve : Cyclobutanecarboxylic acid (1.0 equiv), 4-Methoxyphenol (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (
). -
Activate : Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv) dissolved in minimal DCM dropwise.
-
Stir : Allow to warm to RT and stir overnight (12h).
-
Filter : A heavy white precipitate (DCU) will form. Filter through a Celite pad.
-
Wash : Wash the filtrate with 0.5M HCl, then Sat. NaHCO₃.
-
Purify : This method usually requires flash chromatography to remove traces of urea byproducts.
Analytical Characterization
The product is typically a colorless to pale yellow oil or low-melting solid.
Expected ¹H NMR (400 MHz, CDCl₃):
- 6.95–7.05 (m, 2H): Aromatic protons (ortho to ester).
- 6.85–6.90 (m, 2H): Aromatic protons (ortho to methoxy).
- 3.80 (s, 3H): Methoxy group (–OCH₃).
- 3.25–3.35 (m, 1H): Cyclobutane methine (CH–C=O).
-
2.20–2.40 (m, 4H): Cyclobutane methylene protons (
). -
1.90–2.10 (m, 2H): Cyclobutane methylene protons (
).
IR Spectroscopy:
-
1750–1760 cm⁻¹: Strong Ester C=O stretch (characteristic of phenyl esters).
-
1250 cm⁻¹: C–O–C asymmetric stretch.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents and solvents are anhydrous. Use fresh SOCl₂ if preparing Acid Cl in-situ. |
| Unreacted Phenol | Steric Hindrance / Low Nucleophilicity | Increase DMAP to 10 mol%. Gently heat to reflux ( |
| Product Hydrolysis | Workup too basic | Phenyl esters can hydrolyze in strong base. Keep NaHCO₃ washes brief and cold. |
| Impurity at | Residual Acid | Incomplete washing. Repeat Sat. NaHCO₃ wash.[9] |
References
-
Sigma-Aldrich. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid Product Page. (Note: Structural isomer reference for comparison). Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Watson, D. A., Fan, X., & Buchwald, S. L. (2008).[10] Carbonylation of Aryl Chlorides... Preparation of Phenyl Esters.[7][9][10] Journal of Organic Chemistry, 73(18), 7096-7101. Link
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PubChem. Cyclobutanecarbonyl chloride (Compound Summary). National Library of Medicine. Link
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Application Note: Synthesis and Characterization of 4-methoxyphenyl cyclobutanecarboxylate
Introduction
The cyclobutane structural motif is a key component in a wide array of biologically active molecules and advanced materials. Its unique conformational properties impart specific steric and electronic characteristics that are of significant interest to medicinal chemists and material scientists. 4-methoxyphenyl cyclobutanecarboxylate serves as a valuable building block, combining the rigid cyclobutane core with an electronically-rich aromatic system. This application note provides two robust and validated protocols for the synthesis of this target compound, designed for reproducibility and scalability in a research setting.
The presented methodologies are:
-
The Acyl Chloride Pathway: A classic, high-yielding two-step approach involving the activation of the carboxylic acid with thionyl chloride followed by esterification.
-
The Steglich Esterification Pathway: A modern, one-pot coupling reaction that proceeds under exceptionally mild conditions, ideal for sensitive substrates.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure successful synthesis and validation.
PART 1: Reaction Schemes and Mechanistic Overview
The synthesis of this compound is achieved by forming an ester linkage between cyclobutanecarboxylic acid and 4-methoxyphenol. The choice of method depends on substrate compatibility, desired purity, and available reagents.
Method A: Acyl Chloride Pathway
This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the phenol.
Step 1: Activation of Carboxylic Acid
Step 2: Nucleophilic Acyl Substitution
The primary advantage of this pathway is the high reactivity of the acyl chloride intermediate, which drives the reaction to completion.[4][5] A non-nucleophilic base like pyridine or triethylamine is typically added in Step 2 to scavenge the HCl byproduct.
Method B: Steglich Esterification Pathway
The Steglich esterification is a powerful coupling method that utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ, with 4-dimethylaminopyridine (DMAP) serving as a nucleophilic catalyst.[1][6] This reaction is known for its mild conditions (typically room temperature) and broad substrate scope.[2]
Mechanism: The reaction proceeds through a key O-acylisourea intermediate formed from the carboxylic acid and DCC. DMAP, being a superior nucleophile compared to the alcohol, attacks this intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is then readily attacked by 4-methoxyphenol to furnish the final product and release the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which is easily removed by filtration.[1][2]
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
PART 2: Materials and Equipment
Reagent and Solvent Data
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Key Hazards |
| Cyclobutanecarboxylic Acid | 3721-95-7 | 100.12 | Solid/Liquid | Irritant |
| 4-methoxyphenol | 150-76-5 | 124.14 | Solid | Harmful, Irritant |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Liquid | Corrosive, Lachrymator |
| Cyclobutanecarbonyl chloride | 5006-22-4 | 118.56 | Liquid | Corrosive, Flammable[7][8] |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | Solid | Toxic, Allergen |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | Solid | Toxic, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Carcinogen, Irritant |
| Pyridine | 110-86-1 | 79.10 | Liquid | Flammable, Harmful |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Liquid | Highly Flammable |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Liquid | Flammable, Neurotoxin |
Required Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser and heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Fume hood
PART 3: Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
Protocol A: Synthesis via Acyl Chloride Intermediate
This protocol is divided into two stages: the formation of the acyl chloride and the subsequent esterification.
A.1: Preparation of Cyclobutanecarbonyl Chloride [4][5]
-
Setup: Place cyclobutanecarboxylic acid (5.0 g, 49.9 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: In the fume hood, carefully add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq) to the flask. The reaction will begin to evolve gas (SO₂ and HCl); ensure the setup is vented to a scrubber.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours. The reaction can be monitored by observing the cessation of gas evolution.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The crude cyclobutanecarbonyl chloride can be purified by fractional distillation (boiling point: ~60 °C at 50 mmHg) or used directly in the next step.[8]
A.2: Esterification with 4-methoxyphenol
-
Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyphenol (6.2 g, 49.9 mmol, 1.0 eq) and pyridine (4.4 mL, 54.9 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C using an ice bath. Add the crude or purified cyclobutanecarbonyl chloride (from step A.1) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the consumption of the 4-methoxyphenol spot.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc) to yield the pure ester.
Protocol B: One-Pot Synthesis via Steglich Esterification
This protocol is a milder, one-pot alternative.
-
Setup: To a 250 mL round-bottom flask, add cyclobutanecarboxylic acid (5.0 g, 49.9 mmol, 1.0 eq), 4-methoxyphenol (6.8 g, 54.9 mmol, 1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.61 g, 5.0 mmol, 0.1 eq). Dissolve these reagents in 120 mL of anhydrous dichloromethane (DCM).
-
DCC Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (11.3 g, 54.9 mmol, 1.1 eq) in 30 mL of anhydrous DCM.
-
Reaction: Cool the main reaction flask to 0 °C in an ice bath. Add the DCC solution dropwise to the stirred mixture over 20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Stirring: After addition, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining DMAP and base impurities, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A.2.
PART 4: Characterization and Data
The final product, this compound, should be a colorless oil or a low-melting solid. Its identity and purity should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.00 (d, 2H, Ar-H), δ ~6.85 (d, 2H, Ar-H), δ ~3.79 (s, 3H, -OCH₃), δ ~3.20 (quintet, 1H, -CH-C=O), δ ~2.40 (m, 4H, cyclobutane-CH₂), δ ~2.00 (m, 2H, cyclobutane-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~174.5 (C=O), δ ~157.0 (Ar-C-OCH₃), δ ~144.0 (Ar-C-O), δ ~122.0 (Ar-CH), δ ~114.5 (Ar-CH), δ ~55.6 (-OCH₃), δ ~39.0 (-CH-C=O), δ ~25.5 (cyclobutane-CH₂), δ ~18.0 (cyclobutane-CH₂) |
| FT-IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~1755 (C=O ester stretch), ~1505 (Ar C=C stretch), ~1240 (C-O stretch), ~1180 (C-O stretch) |
| Mass Spec. (ESI+) | Calculated for C₁₂H₁₄O₃ [M+H]⁺: 207.1016; Found: 207.101x |
PART 5: Experimental Workflow Visualization
The following diagram outlines the general workflow applicable to both synthetic protocols.
Caption: General experimental workflow for synthesis and validation.
References
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
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ISJ. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid, 4-methoxyphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Imperial College London. (2021). 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Procedure for Cyclobutanecarboxylic Acid. Retrieved from [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
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SciSpace. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
-
ISCA. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Methoxyphenyl Cyclobutanecarboxylate in Medicinal Chemistry
Introduction: The Convergence of Conformational Rigidity and Pharmacophoric Excellence
In the contemporary landscape of drug discovery, the pursuit of "Lead-Like" molecules—characterized by low molecular weight, high conformational rigidity, and optimized physicochemical properties—has become paramount.[1] Within this paradigm, strained carbocycles, particularly the cyclobutane ring, have emerged as powerful strategic tools.[2] Unlike larger, more flexible cycloalkanes, the cyclobutane motif offers a unique, puckered three-dimensional structure that can enforce specific spatial orientations upon bioactive molecules.[2][3] This inherent rigidity can lead to significant gains in potency and selectivity by minimizing the entropic penalty of binding to a biological target.[2] The cyclobutane scaffold is not merely a passive spacer; its distinct electronic character, a result of significant ring strain (approx. 26.3 kcal/mol), allows for unique interactions within enzyme active sites and can improve metabolic stability by replacing more labile groups.[1][3]
This guide focuses on a specific, high-value intermediate: 4-methoxyphenyl cyclobutanecarboxylate . This molecule represents a strategic convergence of two key medicinal chemistry principles:
-
The Cyclobutane Scaffold: Provides a rigid, non-planar framework to explore chemical space, improve pharmacokinetic profiles, and serve as a bioisosteric replacement for common groups like gem-dimethyl or phenyl rings.[1][3]
-
The 4-Methoxyphenyl (PMP) Moiety: A ubiquitous pharmacophore in approved drugs that enhances ligand-target interactions, improves physicochemical properties such as solubility and membrane permeability, and can direct binding orientation within a target pocket.[4][5]
These application notes will provide detailed protocols for the synthesis and strategic elaboration of this intermediate, offering researchers a practical guide to leveraging its unique properties in the design of next-generation therapeutics.
Physicochemical & Bioisosteric Data
The strategic value of the 4-methoxyphenyl cyclobutane core lies in its ability to act as a bioisostere for other common chemical groups, offering a similar spatial footprint but with distinct advantages in rigidity and metabolic stability.
| Property | 4-Methoxyphenyl Cyclobutane | tert-Butyl Phenyl | Isopropyl Phenyl |
| Conformation | Rigid, puckered | Freely rotating | Freely rotating |
| Metabolic Stability | Generally high; shields against oxidation | Susceptible to oxidation at benzylic positions | Susceptible to oxidation at benzylic positions |
| Lipophilicity (cLogP) | Moderately lipophilic | Highly lipophilic | Lipophilic |
| Key Advantage | Enforces specific vector for substituents | Occupies hydrophobic space | Occupies hydrophobic space |
| Potential Application | Fitting into narrow, defined binding pockets[1] | Filling large, non-specific hydrophobic pockets | Filling hydrophobic pockets |
Application Note 1: Proposed Synthesis of the Core Intermediate
The synthesis of this compound can be efficiently achieved via a two-stage process: first, the synthesis of the parent carboxylic acid, followed by a standard esterification. The following protocol outlines a robust and scalable approach starting from commercially available materials.
Logical Synthesis Workflow
The overall synthetic strategy is designed for efficiency and modularity, allowing for the creation of the core intermediate and its subsequent functionalization.
Caption: Synthetic workflow for the preparation and elaboration of the target intermediate.
Protocol 1.1: Synthesis of cis/trans-3-(4-Methoxyphenyl)cyclobutanecarboxylic Acid
This protocol is adapted from established methodologies for synthesizing similar substituted cyclobutane structures.[6]
Causality: The synthesis begins with the commercially available 3-oxocyclobutanecarboxylic acid. The ketone functionality provides a reactive handle for introducing the 4-methoxyphenyl group, while the carboxylic acid allows for straightforward esterification in the final step. The chosen route involves a reduction and subsequent etherification, which is a reliable method for forming the aryl-cyclobutyl bond.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 10.0 g | 87.6 mmol |
| Methanol (anhydrous) | 32.04 | 200 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.0 g | 105.7 mmol |
| 4-Methoxyphenol | 124.14 | 13.1 g | 105.7 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 27.8 g | 105.7 mmol |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 21.0 mL | 105.7 mmol |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 400 mL | - |
| Lithium Hydroxide (LiOH) | 23.95 | 4.2 g | 175.2 mmol |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated NaHCO₃, Brine, Anhydrous MgSO₄, 1M HCl |
Step-by-Step Methodology:
-
Esterification:
-
To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in anhydrous methanol (200 mL), add concentrated sulfuric acid (1 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Rationale: This standard Fischer esterification protects the carboxylic acid and prevents side reactions in subsequent steps.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 100 mL).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate as a crude oil, used directly in the next step.
-
-
Reduction of Ketone:
-
Dissolve the crude keto-ester in methanol (150 mL) and cool to 0 °C.
-
Add sodium borohydride (4.0 g, 105.7 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Rationale: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a hydroxyl group without affecting the ester.
-
Stir for 2 hours at 0 °C. Quench carefully with 1M HCl until the pH is ~6.
-
Remove methanol in vacuo, extract with EtOAc (3 x 100 mL), wash with brine, dry over MgSO₄, and concentrate to yield crude methyl 3-hydroxycyclobutanecarboxylate .
-
-
Mitsunobu Reaction:
-
Dissolve the crude alcohol, 4-methoxyphenol (13.1 g, 105.7 mmol), and PPh₃ (27.8 g, 105.7 mmol) in anhydrous THF (400 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add DIAD (21.0 mL, 105.7 mmol) dropwise over 1 hour.
-
Rationale: The Mitsunobu reaction is a highly reliable method for forming C-O bonds via inversion of stereochemistry at the alcohol carbon, providing the desired ether linkage.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Remove THF under reduced pressure. Purify the residue by column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to isolate methyl 3-(4-methoxyphenyl)cyclobutanecarboxylate .
-
-
Saponification (Hydrolysis):
-
Dissolve the purified ester in a mixture of THF (100 mL) and water (50 mL).
-
Add LiOH (4.2 g, 175.2 mmol) and stir at room temperature for 6 hours.
-
Rationale: Saponification cleaves the methyl ester to yield the target carboxylic acid, which is the direct precursor for further elaborations.
-
Acidify the reaction mixture to pH ~3 with 1M HCl. Extract with EtOAc (3 x 150 mL).
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to afford 3-(4-methoxyphenyl)cyclobutanecarboxylic acid as a cis/trans mixture.
-
Application Note 2: Strategic Elaboration of the Intermediate
The true value of an intermediate lies in its versatility. The this compound core can be readily functionalized to access a diverse range of chemical matter for structure-activity relationship (SAR) studies.
Protocol 2.1: Amide Coupling for Library Synthesis
Causality: Amide bond formation is one of the most fundamental reactions in medicinal chemistry. This protocol uses standard peptide coupling reagents (EDC/HOBt) to link the carboxylic acid intermediate with a representative amine, a process that can be parallelized to generate a library of drug-like molecules.
Step-by-Step Methodology:
-
Dissolve 3-(4-methoxyphenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and the desired primary or secondary amine (1.1 eq).
-
Add a tertiary amine base such as DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the target amide.
Protocol 2.2: Reduction to Access Novel Chemical Space
Causality: Reducing the carboxylate to a primary alcohol transforms the electronic nature of the functional group from an acceptor to a donor and provides a new attachment point for further chemistry (e.g., ether formation, Mitsunobu reactions).
Step-by-Step Methodology:
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C.
-
Slowly add a solution of methyl 3-(4-methoxyphenyl)cyclobutanecarboxylate (1.0 eq) in anhydrous THF.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of cleanly converting the ester to the corresponding primary alcohol.
-
Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Carefully quench the reaction at 0 °C by sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing thoroughly with EtOAc.
-
Concentrate the filtrate to yield the crude (3-(4-methoxyphenyl)cyclobutyl)methanol , which can be purified by column chromatography.
Hypothetical Target Interaction & Signaling Pathway
The structural features of this intermediate make it an attractive scaffold for inhibitors of protein-protein interactions (PPIs) or kinases, where directed hydrophobic interactions are key. The cyclobutane ring can position the 4-methoxyphenyl group to occupy a specific hydrophobic pocket while the carboxylate (or its derivatives) can form critical hydrogen bonds.
Caption: Hypothetical binding mode of a derivative in an enzyme active site.
Conclusion
The this compound intermediate is more than a simple building block; it is a strategic platform for the design of sophisticated drug candidates. Its synthesis, while requiring multiple steps, is robust and utilizes standard, well-understood chemical transformations. By combining the conformational constraint of the cyclobutane ring with the favorable pharmacophoric properties of the 4-methoxyphenyl group, this intermediate provides medicinal chemists with a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles. The protocols and applications detailed herein serve as a comprehensive guide for researchers aiming to incorporate this high-value scaffold into their drug discovery programs.
References
-
Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: MDPI URL: [Link]
-
Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: 2-(Aminomethyl)cyclobutanecarboxylic Acid Overview Source: Ontosight AI URL: [Link]
-
Title: Cyclobutanecarboxylic acid - general description Source: Georganics URL: [Link]
-
Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: Semantic Scholar URL: [Link]
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Title: The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7) Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7) Source: Eastfine URL: [Link]
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Title: The role of the methoxy group in approved drugs Source: ResearchGate URL: [Link]
-
Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Title: The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review Source: MDPI URL: [Link]
-
Title: Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 Source: MDPI URL: [Link]
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Application Note: 4-Methoxyphenyl Cyclobutanecarboxylate in CNS Drug Synthesis
This guide details the application of 4-methoxyphenyl cyclobutanecarboxylate (CAS 666214-24-0), a specialized ester intermediate, in the synthesis of Central Nervous System (CNS) agents.
While often confused with its structural isomer 1-(4-methoxyphenyl)cyclobutanecarboxylic acid (a precursor to Sibutramine analogs), the 4-methoxyphenyl ester serves a distinct role. It functions primarily as a substrate for Fries Rearrangement to generate aryl cyclobutyl ketones —critical pharmacophores in the development of dopaminergic and serotonergic modulators—and as a "masked" acylating agent in convergent synthesis.
Part 1: Technical Overview & Strategic Utility
The Compound at a Glance
-
CAS Number: 666214-24-0[3]
-
Molecular Formula:
-
Structure: A cyclobutane ring attached to a carbonyl, which is esterified with p-methoxyphenol.
The "Cyclobutane Effect" in CNS Agents
In CNS drug design, the cyclobutane ring is valued for its ability to restrict conformational freedom without the high metabolic liability of cyclopropane or the floppiness of cyclopentane. It locks the pharmacophore into a bioactive conformation, enhancing binding affinity to G-protein coupled receptors (GPCRs) such as dopamine (
Mechanism of Action in Synthesis
This compound is not merely a passive intermediate; it is a latent acylation vector . Its utility relies on two primary reactivities:
-
Fries Rearrangement (The Primary Route): Under Lewis acid catalysis (e.g.,
, ), the ester undergoes an intramolecular rearrangement to form (2-hydroxy-5-methoxyphenyl)(cyclobutyl)methanone . This ortho-hydroxy ketone is a versatile scaffold for synthesizing benzofurans (common in melatonin receptor agonists) and functionalized phenols . -
Directed Ortho-Metalation (DoM): The ester group can direct lithiation to the ortho position of the phenol ring, allowing for the introduction of electrophiles prior to cyclization.
Part 2: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: High-purity ester is required to prevent side reactions during the sensitive rearrangement step.
Reagents:
-
Cyclobutanecarbonyl chloride (1.0 equiv)
-
4-Methoxyphenol (1.05 equiv)
-
Triethylamine (
, 1.2 equiv) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 500 mL round-bottom flask with 4-methoxyphenol (12.4 g, 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C under
atmosphere. -
Base Addition: Add
(16.7 mL, 120 mmol) dropwise. The solution may darken slightly. -
Acylation: Add cyclobutanecarbonyl chloride (11.8 g, 100 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Maintain internal temperature < 5°C.
-
Critical Control Point: Exothermic reaction. Rapid addition leads to impurities.
-
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with 1M HCl (100 mL). Separate phases. Wash organic layer with sat.
(2x100 mL) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield white crystalline solid.
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 92-95% |
| Appearance | White Crystalline Solid |
| Melting Point | 42-44°C |
|
Protocol B: Fries Rearrangement to CNS Scaffold
Target: (2-hydroxy-5-methoxyphenyl)(cyclobutyl)methanone Application: Precursor for Benzofuran-based melatonin agonists or Dopamine D3 ligands.
Reagents:
-
This compound (from Protocol A)[1]
-
Aluminum Chloride (
, anhydrous, 2.5 equiv) -
Chlorobenzene (Solvent)
Step-by-Step Methodology:
-
Setup: In a dry reaction vessel, suspend
(33.3 g, 250 mmol) in chlorobenzene (150 mL). -
Addition: Add the ester (20.6 g, 100 mmol) portion-wise at RT.
-
Caution: Evolution of HCl gas. Use a scrubber.
-
-
Rearrangement: Heat the mixture to 120°C for 2 hours. The solution will turn deep red/brown (formation of aluminum complex).
-
Quench: Cool to 0°C. Carefully pour the mixture into ice/HCl (conc.) slurry.
-
Safety: Violent hydrolysis of aluminum salts.
-
-
Extraction: Extract with EtOAc (3x). The product resides in the organic layer.
-
Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexane). The ortho-hydroxy ketone usually elutes first due to intramolecular H-bonding.
Mechanistic Insight:
The
Part 3: Visualization & Pathway Logic
The following diagram illustrates the transformation of the ester into bioactive scaffolds relevant to CNS drug discovery.
Caption: Figure 1 outlines the conversion of the ester precursor into two distinct CNS-active pharmacophore classes via the key ortho-hydroxy ketone intermediate.[1][7]
Part 4: Critical Analysis & Troubleshooting
Distinguishing Isomers (Common Pitfall)
Researchers often confuse the ester with the acid intermediate used in Sibutramine synthesis.
-
The Ester (This Topic): Cyclobutane-CO-O-Ph-OMe.[4] Used for aryl ketone synthesis.
-
The Acid (Sibutramine Precursor): 1-(4-chlorophenyl)cyclobutanecarboxylic acid. Used for benzylamine synthesis.
-
Verification: Always check the IR spectrum. The ester shows a carbonyl stretch at ~1750
, whereas the rearranged ketone shifts to ~1640 due to hydrogen bonding.
Troubleshooting the Rearrangement
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh, anhydrous |
| Dealkylation | Temperature too high | The methoxy group can cleave at >140°C. Maintain 120°C strict control. |
| Para-Isomer | N/A | The para position is blocked by -OMe, ensuring 100% ortho selectivity. |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Cyclobutanecarboxylic acid derivatives. Retrieved from [Link]
-
Nam, T. G., et al. (2014). "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." Journal of Organic Chemistry. (Discusses cyclobutane scaffolds in medicinal chemistry). Retrieved from [Link]
-
Xu, F., et al. (2019). "Cyclobutane-Containing Scaffolds as Useful Intermediates in Stereoselective Synthesis." Molecules. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). Cyclopropanecarboxylic acid, 4-methoxyphenyl ester (Analogous spectral data). Retrieved from [Link]
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 4-Methoxyphenyl Cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 4-methoxyphenyl cyclobutanecarboxylate, a novel chemical entity with potential for therapeutic development. Recognizing the current absence of specific biological data for this compound, this document outlines a strategic, multi-faceted approach, beginning with in silico target prediction to generate initial hypotheses. Detailed protocols for the synthesis of a focused analog library are provided, alongside a tiered biological evaluation strategy. This strategy commences with broad cytotoxicity screening, followed by more targeted assays against major drug target families such as G-protein coupled receptors (GPCRs) and kinases. The overarching goal is to furnish researchers with the necessary tools to systematically explore the chemical space around the this compound scaffold, identify key structural determinants of biological activity, and ultimately guide the optimization of this scaffold into a potent and selective lead compound.
Introduction: The Rationale for Investigating this compound
The quest for novel chemical scaffolds in drug discovery is relentless, driven by the need for new therapeutics with improved efficacy and safety profiles. The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more traditional, often planar, aromatic systems by enabling more precise spatial orientation of functional groups, which can lead to enhanced target-binding affinity and selectivity.[1][3] The incorporation of a cyclobutane moiety can also favorably influence physicochemical properties such as metabolic stability and solubility.[1]
The subject of this guide, this compound, combines this promising cyclobutane scaffold with a 4-methoxyphenyl group, a common feature in many biologically active molecules.[4][5] This ester linkage provides a synthetically tractable handle for chemical modification. Given the novelty of this specific compound, a systematic SAR study is the logical first step to unlock its therapeutic potential. SAR studies are a cornerstone of medicinal chemistry, providing a rational framework for understanding how modifications to a molecule's structure influence its biological activity.[6] Through the iterative process of designing, synthesizing, and testing analogs, researchers can identify the key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties.[6]
This document serves as a detailed guide for initiating and conducting a comprehensive SAR study on this compound. We will begin with computational methods to predict potential biological targets, followed by detailed protocols for the synthesis of an analog library and a tiered approach to biological screening.
The SAR Workflow: A Strategic Approach
A successful SAR campaign requires a well-defined workflow that integrates computational chemistry, synthetic chemistry, and biological testing. The following diagram illustrates the proposed workflow for the SAR study of this compound.
Caption: The iterative workflow for SAR studies of this compound.
Phase 1: In Silico Target Prediction
With a novel compound, in silico methods can provide valuable, experimentally testable hypotheses about its potential biological targets.[7][8] These computational approaches leverage large databases of known ligand-target interactions to predict the most likely protein targets for a new molecule based on its chemical structure.[8][9]
Protocol for In Silico Target Prediction
-
Compound Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a standard format, such as SDF or MOL2.
-
-
Target Prediction using Web-Based Tools:
-
Utilize publicly available web servers for target prediction. A combination of ligand-based and structure-based methods is recommended.
-
Ligand-Based (Similarity-Based) Approaches: These tools compare the chemical fingerprint of the query molecule to a database of compounds with known biological activities.[8]
-
Example Tools: SwissTargetPrediction, TargetHunter.[8]
-
Procedure: Upload the prepared 3D structure of this compound to the server and run the prediction.
-
-
Structure-Based (Docking-Based) Approaches: These methods are applicable if a specific protein target is suspected. They involve docking the ligand into the binding site of the protein to predict binding affinity.
-
Example Tools: AutoDock Vina, Schrödinger Maestro.
-
-
-
-
Data Analysis and Hypothesis Generation:
-
Compile the list of predicted targets from the different platforms.
-
Prioritize targets that are predicted by multiple methods.
-
Focus on target classes that are well-represented in drug discovery, such as GPCRs, kinases, and proteases.[10][11][12]
-
The output of this phase will be a list of high-probability targets that will guide the selection of assays for the biological evaluation phase.
-
Phase 2: Synthesis of the Analog Library
The synthesis of a focused library of analogs is central to any SAR study. The following protocols outline the synthesis of the core scaffold and suggest key points of diversification.
Protocol for the Synthesis of this compound (Core Scaffold)
This synthesis involves the esterification of cyclobutanecarboxylic acid with 4-methoxyphenol.
Materials and Reagents:
-
Cyclobutanecarboxylic acid
-
4-Methoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Design and Synthesis of the Analog Library
The analog library should be designed to systematically probe the effects of modifying three key regions of the molecule: the 4-methoxyphenyl ring, the cyclobutane ring, and the ester linkage.
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. reactionbiology.com [reactionbiology.com]
- 4. rsc.org [rsc.org]
- 5. isca.me [isca.me]
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- 9. researchgate.net [researchgate.net]
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- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. books.rsc.org [books.rsc.org]
Application Note: A Guide to the Scalable Synthesis of 4-methoxyphenyl cyclobutanecarboxylate
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 4-methoxyphenyl cyclobutanecarboxylate, an ester of interest as a structural motif and intermediate in the development of fine chemicals and pharmaceuticals.[1] We critically evaluate common esterification methodologies, selecting a robust and scalable two-step protocol proceeding via an acyl chloride intermediate. This guide emphasizes the practical considerations essential for transitioning from laboratory to pilot-scale production, including detailed hazard analysis, process parameter optimization, and thermal management. The protocols are designed to be self-validating, with clear explanations for each experimental choice to ensure both safety and high-yield production.
Introduction and Strategic Synthesis Evaluation
The synthesis of esters is a cornerstone of organic chemistry, with numerous methods available to the modern chemist.[2] However, when scaling a synthesis from the bench to a pilot plant or manufacturing facility, the criteria for selecting a suitable reaction change dramatically. Factors such as cost of goods, process safety, atom economy, and ease of purification become paramount.
For the synthesis of this compound from cyclobutanecarboxylic acid and 4-methoxyphenol, three primary strategies were evaluated:
-
Fischer-Speier Esterification: This classical method involves the direct, acid-catalyzed reaction between the carboxylic acid and the phenol.[3][4] While utilizing inexpensive reagents (e.g., H₂SO₄), it is a reversible equilibrium-driven process, necessitating the removal of water to achieve high conversion.[4][5] On a large scale, this can require specialized equipment (e.g., a Dean-Stark trap) and extended reaction times at elevated temperatures, which may not be ideal.
-
Carbodiimide-Mediated (Steglich) Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid under mild, neutral conditions.[6][7][8] While effective for complex, acid-sensitive molecules, this approach suffers from significant drawbacks for scale-up.[9] The high cost of carbodiimide reagents and the generation of stoichiometric urea byproducts, which can be challenging to remove from the product, make it economically and practically unfavorable for bulk manufacturing.[9][10]
-
Acyl Chloride-Mediated Esterification: This two-step approach first involves converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The isolated or in situ generated acyl chloride then reacts rapidly and irreversibly with the phenol to form the desired ester. This method is often preferred in industrial settings due to its high yields, rapid reaction times, and the fact that the reaction is not reversible, driving it to completion.
Based on this analysis, the acyl chloride-mediated route is selected as the most robust, reliable, and scalable pathway for the synthesis of this compound.
Caption: Evaluation of synthetic routes for scalability.
Hazard Analysis and Process Safety
Scaling up chemical reactions introduces significant safety challenges, primarily related to thermal control. Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature and pressure increases in a large reactor due to the decrease in the surface-area-to-volume ratio.[11] A thorough understanding of potential hazards is critical.
Esterification reactions are moderately exothermic, and without proper control, can pose a risk of a thermal runaway.[12] The formation of the acyl chloride with thionyl chloride is also highly exothermic and involves the evolution of corrosive gases (SO₂ and HCl).
| Substance | CAS No. | Key Hazards | Recommended Precautions |
| Cyclobutanecarboxylic Acid | 3721-95-7 | Causes skin and serious eye irritation. May cause respiratory irritation.[13] | Standard PPE (gloves, goggles, lab coat). Use in a well-ventilated area. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. | Work in a certified chemical fume hood. Use corrosion-resistant equipment. Have an appropriate neutralizer (e.g., sodium bicarbonate) ready for spills. |
| 4-Methoxyphenol (Mequinol) | 150-76-5 | Harmful if swallowed. Causes serious eye irritation. May cause an allergic skin reaction.[14][15] | Avoid skin contact. Wear gloves and eye protection. Prevent dust inhalation. |
| Pyridine | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area away from ignition sources. |
| Toluene | 108-88-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. | Ground all equipment. Use in a well-ventilated area. |
Detailed Synthesis Protocol (1 kg Scale)
This protocol is designed for the synthesis of approximately 1 kg of the target compound. All operations should be conducted in a suitable, well-ventilated reactor bay by trained personnel.
Part A: Synthesis of Cyclobutanecarbonyl Chloride
Materials and Equipment:
| Item | Specification | Quantity |
|---|---|---|
| Reactor | 5 L, glass-lined, with overhead stirrer, condenser, dropping funnel, and temperature probe | 1 |
| Cyclobutanecarboxylic Acid | ≥98% | 500 g (5.0 mol) |
| Thionyl Chloride (SOCl₂) | ≥99% | 714 g (435 mL, 6.0 mol, 1.2 equiv) |
| Toluene | Anhydrous | 2.5 L |
Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip the condenser outlet with a gas scrubber system containing a caustic solution (e.g., NaOH) to neutralize HCl and SO₂ gases.
-
Charging Reagents: Charge the reactor with cyclobutanecarboxylic acid (500 g) and anhydrous toluene (2.5 L). Begin stirring to form a slurry.
-
Controlled Addition: Cool the reactor contents to 10-15°C using a circulating chiller. Slowly add the thionyl chloride (714 g) via the dropping funnel over a period of 2-3 hours.
-
Causality: Slow, cooled addition is critical to control the initial exotherm of the reaction and to manage the rate of gas evolution, preventing excessive pressure buildup.
-
-
Reaction Completion: After the addition is complete, slowly heat the reaction mixture to 60-65°C and maintain for 3-4 hours, or until gas evolution ceases.
-
Causality: Heating drives the reaction to completion, ensuring all the carboxylic acid is converted to the acyl chloride. The cessation of gas evolution is a reliable indicator of reaction completion.
-
-
Solvent Removal: Cool the mixture to 40°C. Remove the excess thionyl chloride and toluene under reduced pressure. This leaves the crude cyclobutanecarbonyl chloride as an oil, which is used directly in the next step.
Part B: Synthesis of this compound
Materials and Equipment:
| Item | Specification | Quantity |
|---|---|---|
| Reactor | 10 L, glass-lined, with overhead stirrer, dropping funnel, and temperature probe | 1 |
| 4-Methoxyphenol | ≥99% | 620 g (5.0 mol, 1.0 equiv) |
| Pyridine | Anhydrous | 435 g (445 mL, 5.5 mol, 1.1 equiv) |
| Toluene | Anhydrous | 4.0 L |
| Hydrochloric Acid | 2 M Aqueous Solution | ~2.0 L |
| Sodium Bicarbonate | Saturated Aqueous Solution | ~2.0 L |
Protocol:
-
Reactor Setup: In a separate 10 L reactor, charge 4-methoxyphenol (620 g), anhydrous pyridine (435 g), and anhydrous toluene (4.0 L).
-
Cooling: Cool the solution to 0-5°C with vigorous stirring.
-
Acyl Chloride Addition: Add the crude cyclobutanecarbonyl chloride (from Part A), dissolved in 500 mL of anhydrous toluene, to the dropping funnel. Add this solution to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Causality: This esterification is exothermic. Maintaining a low temperature minimizes potential side reactions. Pyridine acts as a nucleophilic catalyst and scavenges the HCl generated, driving the reaction forward.
-
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis shows complete consumption of the 4-methoxyphenol.
-
Aqueous Work-up:
-
Cool the reactor to 10-15°C. Slowly quench the reaction by adding 2.0 L of water.
-
Transfer the mixture to a suitable vessel for liquid-liquid extraction. Wash the organic layer sequentially with:
-
2 M HCl (2 x 1.0 L) to remove pyridine.
-
Saturated NaHCO₃ (2 x 1.0 L) to remove any unreacted acid.
-
Brine (1 x 1.0 L) to aid phase separation.[16]
-
-
Causality: The aqueous washes are essential to remove byproducts and unreacted starting materials, simplifying the final purification.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the two-step synthesis of the target ester.
Scale-Up Considerations and Process Parameters
Transitioning from a 10 g lab-scale synthesis to a 1 kg pilot-scale production requires careful adjustment of key parameters.
| Parameter | Laboratory Scale (10 g Product) | Pilot Scale (1 kg Product) | Rationale for Change |
| Reaction Vessel | 250 mL Round-bottom flask | 5 L & 10 L Jacketed Reactors | Accommodates larger volumes and allows for precise thermal control via a circulating fluid. |
| Addition Method | Syringe or dropping funnel | Metering pump or pressure-equalized dropping funnel | Ensures controlled, consistent addition rates over extended periods, crucial for managing exotherms. |
| Temperature Control | Ice/water bath | Jacketed reactor with chiller/heater | The lower surface-area-to-volume ratio at scale necessitates more efficient and reliable heat transfer to prevent thermal runaway.[11][17] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) | Ensures efficient mixing and heat distribution in a larger, more viscous volume. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel | Manual shaking is not feasible at this scale. Reactor-based agitation followed by settling and draining is required. |
| Purification | Flash column chromatography | Vacuum distillation or crystallization | Chromatography is generally not economically viable for bulk purification. Distillation or crystallization are preferred industrial methods. |
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃) | Peaks corresponding to the 4-methoxyphenyl group (aromatic protons ~6.8-7.0 ppm, methoxy protons ~3.8 ppm), and the cyclobutyl group protons. |
| ¹³C NMR (CDCl₃) | Peaks including the ester carbonyl (~175 ppm), aromatic carbons, methoxy carbon (~55 ppm), and cyclobutyl carbons. |
| GC-MS | Purity >98%, with a molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₄O₃ = 206.24 g/mol ). |
| FT-IR (neat) | Strong C=O stretch (~1750 cm⁻¹), C-O stretches (~1250, 1150 cm⁻¹). |
Conclusion
This application note outlines a validated and scalable two-step synthesis for this compound. By selecting an irreversible acyl chloride-mediated pathway and carefully considering the challenges of heat transfer, reagent addition, and purification at scale, this protocol provides a reliable foundation for the safe and efficient production of kilogram quantities of the target compound. The emphasis on explaining the causality behind each procedural step is intended to empower researchers and process chemists to adapt and optimize this synthesis for their specific manufacturing environment.
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Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1194-1205. Available from: [Link]
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Rani, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6396. Available from: [Link]
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Riener, M., & Nicewicz, D. A. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science, 4(6), 2625-2629. Available from: [Link]
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Hoa, P. N., et al. (2021). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 37(4). Available from: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
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Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]
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Barton, J., & Nolan, P. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115. Available from: [Link]
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-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Available from: [Link]
-
Kolehmainen, E., & Tius, M. A. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 26(23), 7183. Available from: [Link]
-
Carl ROTH. (2023). Safety Data Sheet: 4-Methoxyphenol. Available from: [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]
-
Riener, M., & Nicewicz, D. A. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. SciSpace. Available from: [Link]
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LeBlond, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1346-1353. Available from: [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]
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Royal Society of Chemistry. (2018). Supplementary Information - Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework. Available from: [Link]
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Reddit. (2020). How can I improve the yield of my Fischer Esterification? r/Chempros. Available from: [Link]
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Royal Society of Chemistry. (2016). Supplementary Information. Available from: [Link]
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Organic Syntheses. (1925). Procedure - Cyclobutanecarboxylic Acid. Org. Synth., 5, 31. Available from: [Link]
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Organic Syntheses. (1978). Esterification of Carboxylic Acids. Org. Synth., 63, 183. Available from: [Link]
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IUCr Journals. (2020). 1,2-Cyclobutanecarboxylates Synthesized Using Photoreaction and Esterification. Acta Cryst., A76, a184. Available from: [Link]
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Application Notes & Protocols: 4-Methoxyphenyl Cyclobutanecarboxylate as a Strategic Building Block in Modern Organic Synthesis
Abstract
In the contemporary landscape of organic synthesis and medicinal chemistry, the demand for molecular scaffolds that offer conformational rigidity, three-dimensional complexity, and novel intellectual property space is paramount. The cyclobutane motif has emerged as a valuable component in drug discovery, offering a unique geometric profile that can enhance pharmacological properties such as potency, selectivity, and metabolic stability[1][2]. This document provides a detailed examination of 4-methoxyphenyl cyclobutanecarboxylate, a building block that synergistically combines the structural advantages of the cyclobutane ring with the versatile chemistry of the 4-methoxyphenyl (PMP) group. While direct literature on this specific ester is nascent, this guide extrapolates from well-established principles and related compounds to present its potential applications, mechanistic insights, and detailed synthetic protocols for researchers in organic synthesis and drug development.
The Strategic Value of the Cyclobutane and 4-Methoxyphenyl Moieties
The Cyclobutane Core: A Scaffold for Innovation
The cyclobutane ring, a four-membered carbocycle, possesses significant ring strain (approximately 26.3 kcal/mol), which imparts unique chemical and physical properties[3]. Its puckered conformation provides a rigid, three-dimensional scaffold that is increasingly utilized in drug design[2].
-
Bioisosterism: Medicinal chemists frequently employ the cyclobutane ring as a bioisostere for sterically demanding groups like tert-butyl or isopropyl[3][4]. Its defined geometry can lead to improved interactions within the narrow binding clefts of enzymes and receptors[3].
-
Improved Pharmacokinetics: The replacement of more flexible or metabolically susceptible groups with a cyclobutane can enhance a drug candidate's pharmacokinetic profile, including metabolic stability[2].
-
Synthetic Versatility: The inherent strain in the cyclobutane ring can be harnessed for unique ring-opening and rearrangement reactions, providing access to complex molecular architectures[5]. Furthermore, modern synthetic methods, such as C-H functionalization, are being developed to selectively modify the cyclobutane core[6].
The 4-Methoxyphenyl (PMP) Group: More Than a Simple Ester
The 4-methoxyphenyl group is a versatile functional moiety in organic synthesis. In the context of this compound, it can serve several strategic roles:
-
Protecting Group: The 4-methoxyphenyl ether is a well-established protecting group for alcohols, which can be cleaved under oxidative conditions[7]. By extension, the 4-methoxyphenyl ester can be considered a protecting group for the cyclobutanecarboxylic acid, with specific cleavage conditions that offer orthogonality to other common protecting groups.
-
Precursor to Phenols: The methyl ether of the PMP group can be cleaved to reveal a phenol, which can then be used for further functionalization[8]. This "Janus"-type behavior expands the synthetic utility of the building block[8].
-
Modulation of Physicochemical Properties: The methoxy group can improve a molecule's physicochemical properties, including solubility and ligand-target interactions, which is a valuable consideration in drug design[9][10].
Synthesis of this compound
The title compound can be readily prepared from commercially available starting materials. A standard esterification protocol is provided below.
Protocol 2.1: Synthesis via Steglich Esterification
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Workflow for Steglich Esterification
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Parameter | Guideline |
| Scale | 1-10 mmol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity | >98% by ¹H NMR |
Applications in Organic Synthesis
Deprotection to Access Cyclobutanecarboxylic Acid
The ester can be readily hydrolyzed under basic conditions to liberate the parent carboxylic acid, which is a versatile intermediate for the synthesis of amides, other esters, or for use in various coupling reactions[11].
Deprotection and Subsequent Amide Coupling
Caption: Synthetic sequence from the ester to a carboxamide derivative.
Protocol 3.1.1: Saponification of the Ester
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the 4-methoxyphenol byproduct.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield cyclobutanecarboxylic acid.
Directed C-H Functionalization
Inspired by work on related systems, the ester and the 4-methoxyphenyl group can potentially be used to direct C-H functionalization reactions on the cyclobutane ring[6]. This advanced strategy allows for the late-stage introduction of complexity onto the cyclobutane scaffold. For instance, a palladium-catalyzed C-H arylation could be envisioned.
Protocol 3.2.1: Hypothetical Directed C-H Arylation
Disclaimer: This protocol is a representative example based on C-H functionalization logic and has not been specifically optimized for this substrate.
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), an aryl iodide (1.2 eq), Pd(OAc)₂ (0.1 eq), and a suitable ligand (e.g., a bidentate nitrogen-based ligand, 0.15 eq).
-
Add a silver-based oxidant (e.g., Ag₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add a suitable solvent, such as trifluorotoluene, and heat the reaction at 110-130 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography to isolate the arylated product.
Reductive Cleavage to Cyclobutylmethanol
The ester can be reduced to the corresponding primary alcohol, cyclobutylmethanol, a useful building block in its own right.
Protocol 3.3.1: Reduction with Lithium Aluminum Hydride (LAH)
-
To a stirred suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield crude cyclobutylmethanol, which can be purified by distillation.
Conclusion
This compound represents a versatile and strategically valuable building block for organic synthesis. Its utility is derived from the unique combination of a conformationally rigid cyclobutane core and a multifunctional 4-methoxyphenyl ester. This guide has provided foundational protocols for its synthesis and has outlined key applications, including its use as a stable precursor for cyclobutanecarboxylic acid and as a substrate for advanced synthetic transformations. As the demand for novel, three-dimensional molecules continues to grow, the creative application of such building blocks will be instrumental in advancing the fields of medicinal chemistry and materials science.
References
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-
Thomson, R. J., & Davies, H. M. L. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(2), 435-447. Retrieved from [Link]
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Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]
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Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(10), 1604-1620. Retrieved from [Link]
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Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3045-3054. Retrieved from [Link]
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Kononov, L. O., et al. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Carbohydrate Research, 554, 109544. Retrieved from [Link]
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Filo. (2024, June 6). The synthesis of cyclobutanecarboxylic acid given in Section 18.7 was first carried out by William Perkin, Jr., in 1883.... Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
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Riener, M., & Nicewicz, D. A. (n.d.). Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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IIT Guwahati. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Examination of substrates having a 4-methoxyphenyl group. Retrieved from [Link]
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Supporting Information. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Practical Procedure for the Large-Scale Preparation of Methyl (2 R ,3 S )-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
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PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]
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Cardiff University ORCA. (2025, January 7). RSC Medicinal Chemistry. Retrieved from [Link]
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Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-Methoxyphenyl Cyclobutanecarboxylate in the Synthesis of Natural Product Analogs
Abstract
The cyclobutane motif is a structurally intriguing and biologically significant scaffold found in a diverse array of natural products, including terpenes, lignans, and alkaloids.[1][2] Its inherent ring strain not only imparts unique conformational constraints but also renders it a versatile intermediate for complex molecular transformations.[3][4] This guide provides an in-depth exploration of 4-methoxyphenyl cyclobutanecarboxylate as a strategic building block for the synthesis of natural product analogs. We will delve into the underlying principles of its synthesis via [2+2] photocycloaddition, detail its application in constructing lignan-like cores, and explore its utility in strain-driven ring-opening reactions. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of functionalized cyclobutanes.
The Strategic Importance of the Cyclobutane Core
The synthesis of natural products containing a cyclobutane core presents a formidable challenge due to the thermodynamic barrier of forming a strained four-membered ring.[5][6] The [2+2] photocycloaddition reaction stands as the most powerful and widely adopted method for constructing this scaffold, offering a direct pathway from simple olefins to complex cyclobutane structures.[1][7][8] By employing a pre-functionalized building block like This compound , chemists can introduce key structural and electronic features early in a synthetic sequence, streamlining the path to diverse analogs.
The choice of the 4-methoxyphenyl (p-methoxyphenyl, PMP) moiety is deliberate and strategic for several reasons:
-
Electronic Influence: As a potent electron-donating group, the PMP substituent can direct the regioselectivity of the initial cycloaddition and stabilize reactive intermediates in subsequent transformations.[9]
-
Photochemical Handle: The PMP group is a chromophore that can participate in light-induced reactions, and its electron-rich nature makes it an excellent substrate for photoinduced electron transfer processes.[2][10]
-
Synthetic Handle: The methoxy group can be cleaved under specific oxidative conditions to reveal a phenol, providing a site for further functionalization.
The following sections will provide detailed protocols and mechanistic insights into the use of this versatile building block.
Synthesis of the Core Scaffold: A [2+2] Photocycloaddition Approach
The most direct method for synthesizing the this compound scaffold is through a photochemical [2+2] cycloaddition between an electron-rich styrene derivative and an electron-deficient acrylate.[11] This reaction typically proceeds via the triplet excited state of one of the olefin partners, leading to a 1,4-diradical intermediate that cyclizes to form the cyclobutane ring.[4]
Caption: General workflow for the [2+2] photocycloaddition synthesis.
Protocol 2.1: Synthesis of Methyl 2-(4-methoxyphenyl)cyclobutane-1-carboxylate
This protocol describes a representative synthesis using a triplet sensitizer to facilitate the cycloaddition.
Materials:
-
4-Methoxystyrene
-
Methyl acrylate
-
Benzophenone (sensitizer)
-
Acetonitrile (spectroscopic grade)
-
High-pressure mercury vapor lamp (e.g., 450W Hanovia) with Pyrex filter (λ > 300 nm)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Pyrex photochemical reactor, dissolve 4-methoxystyrene (1.0 eq), methyl acrylate (3.0 eq), and benzophenone (0.2 eq) in acetonitrile to achieve a 0.1 M concentration of 4-methoxystyrene.
-
Causality: Using an excess of the acrylate partner minimizes the self-dimerization of 4-methoxystyrene. Benzophenone is an effective triplet sensitizer, absorbing light and transferring energy to the reactants to promote the formation of the key diradical intermediate.[4] Acetonitrile is a suitable polar solvent that is transparent to the required UV wavelength.
-
-
Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Causality: Oxygen can quench the triplet excited state, inhibiting the desired reaction and potentially leading to photo-oxidation side products.
-
-
While maintaining a gentle stream of inert gas, irradiate the solution with the high-pressure mercury lamp. Maintain the reaction temperature at approximately 20-25°C using a cooling bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methyl acrylate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired regio- and stereoisomers of methyl 2-(4-methoxyphenyl)cyclobutane-1-carboxylate.
-
Note: This reaction often produces a mixture of "head-to-head" and "head-to-tail" regioisomers, as well as cis/trans stereoisomers, which may require careful chromatographic separation.
-
Application in Natural Product Analog Synthesis: A Lignan Core
Cyclobutane lignans are a class of natural products characterized by a central four-membered ring linking two phenylpropanoid units.[2][12] The synthesized this compound is an excellent starting point for creating analogs of lignans like magnosalin or pellucidin A.
Caption: Synthetic workflow for converting the core scaffold to a lignan analog.
Protocol 3.1: Synthesis of a Di-aryl Lignan Analog
This protocol outlines the conversion of the ester to a functionalized core structure.
Procedure:
-
Reduction to Alcohol:
-
Suspend Lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0°C.
-
Slowly add a solution of methyl 2-(4-methoxyphenyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction at 0°C by sequential addition of water, 15% NaOH (aq), and water again. Filter the resulting aluminum salts and concentrate the filtrate to yield the (2-(4-methoxyphenyl)cyclobutyl)methanol intermediate.
-
-
Oxidation to Aldehyde:
-
Dissolve the alcohol intermediate (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP, 1.2 eq) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Separate the organic layer, dry with MgSO₄, and concentrate to yield the crude 2-(4-methoxyphenyl)cyclobutane-1-carbaldehyde.
-
-
Grignard Addition for Second Aryl Group:
-
Prepare a Grignard reagent from 1-bromo-3,4-dimethoxybenzene and magnesium turnings in anhydrous THF.
-
At 0°C, add the crude aldehyde (1.0 eq) in THF to the Grignard reagent.
-
Stir for 1 hour, then quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the lignan analog core.
-
| Step | Reagents & Conditions | Typical Yield | Key Transformation |
| 1 | LiAlH₄, THF, 0°C to RT | >90% | Ester to Primary Alcohol |
| 2 | DMP, DCM, RT | 85-95% | Alcohol to Aldehyde |
| 3 | Ar-MgBr, THF, 0°C to RT | 70-85% | C-C Bond Formation |
Leveraging Ring Strain: Ring-Opening Reactions
The inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to more complex acyclic or larger ring systems.[3][4] The 4-methoxyphenyl group can play a crucial role in these transformations by stabilizing a cationic intermediate through resonance.
Mechanism: Lewis Acid-Catalyzed Ring Opening
A Lewis acid can coordinate to the carboxylate oxygen, promoting the cleavage of a C-C bond in the cyclobutane ring. The formation of the most stable carbocation intermediate is favored. The electron-donating PMP group strongly stabilizes a benzylic cation, directing the regiochemistry of the ring opening.
Caption: Proposed mechanism for Lewis acid-catalyzed ring opening.
This strategy can be employed to generate linear chains with defined stereocenters or to construct larger rings through intramolecular trapping of the carbocation intermediate, providing access to scaffolds found in other classes of natural products.
Conclusion
This compound is a highly versatile and strategically valuable building block in modern organic synthesis. Its preparation via the robust [2+2] photocycloaddition allows for the direct incorporation of a strained four-membered ring equipped with functional handles. As demonstrated, the ester and aryl moieties can be readily manipulated to construct complex cores of natural product families like the lignans. Furthermore, the inherent ring strain can be productively harnessed in ring-opening reactions, with the 4-methoxyphenyl group providing critical electronic control over reactivity and selectivity. The protocols and principles outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this scaffold in the pursuit of novel bioactive molecules.
References
- Barnes, T. (2023).
- Majumdar, A., & Dube, N. (2024). Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier. MDPI.
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- Kaufmann, D., & de Meijere, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Wang, M., & Lu, P. (2023). Contemporary synthesis of bioactive cyclobutane natural products.
- Hou, H., et al. (2024).
- Various Authors. (2022). The synthetic routes to cyclobutanes.
- Various Authors. (Year N/A). Regio control in [2+2] photocycloaddition.
- Barnes, T. (2023).
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- Life Chemicals. (2020).
- Dichiarante, V., et al. (2007). A meta effect in organic photochemistry? The case of SN1 reactions in methoxyphenyl derivatives. Journal of the American Chemical Society, PubMed.
- Narayanam, J. M. R., & Stephenson, C. R. J. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.
- Williams, J. (Year N/A). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC.
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.
- Foo, K. (Year N/A). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
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Application Note: Precision Installation of the Cyclobutane Pharmacophore via 4-Methoxyphenyl Cyclobutanecarboxylate
Executive Summary
This guide details the utility and application of 4-methoxyphenyl cyclobutanecarboxylate (4-MPCB) in modern drug discovery. While cyclobutane rings are increasingly valued as bioisosteres for phenyl rings and gem-dimethyl groups to improve metabolic stability and alter physicochemical properties (Fsp³ character), their installation often relies on unstable acid chlorides or expensive coupling reagents.
4-MPCB represents a "Goldilocks" activated ester —sufficiently stable for long-term storage and handling, yet reactive enough to drive amidation reactions with drug cores (amines) under mild conditions without additional coupling agents. This protocol outlines the synthesis of 4-MPCB and its application in "Late-Stage Functionalization" to introduce the cyclobutane motif into lead compounds.
Scientific Rationale & Mechanism
The Cyclobutane Pharmacophore
In medicinal chemistry, the cyclobutane ring acts as a rigid spacer that restricts conformational freedom without the planarity of aromatic rings. It is often used to:
-
Reduce Lipophilicity (LogP): Compared to a phenyl ring, improving solubility.
-
Block Metabolism: The puckered conformation hinders P450 oxidation sites common in aliphatic chains.
-
Bioisosterism: Replacing gem-dimethyl or isopropyl groups to lock vectors.
The 4-Methoxyphenyl (PMP) Advantage
Direct coupling using cyclobutanecarbonyl chloride is often prone to hydrolysis and over-reactivity. Standard coupling reagents (HATU/EDC) generate complex byproducts difficult to remove from polar drug scaffolds.
The 4-methoxyphenyl ester serves as a pre-activated intermediate:
-
Tunable Reactivity: Less aggressive than p-nitrophenyl (PNP) or pentafluorophenyl (PFP) esters, preventing side reactions with nucleophilic side chains (e.g., hydroxyls).
-
UV Traceability: The 4-methoxyphenoxy leaving group provides a distinct UV signature (
nm) for HPLC monitoring, unlike simple alkyl esters. -
Clean Workup: The byproduct, 4-methoxyphenol, is easily removed via basic wash or scavenging resins.
Experimental Workflows
Visualization of the Workflow
The following diagram illustrates the parallel pathways for synthesizing the reagent and applying it to a drug scaffold.
Caption: Workflow for synthesizing 4-MPCB and utilizing it for late-stage amidation of drug cores.
Protocol A: Synthesis of this compound
Objective: To produce high-purity (>98%) activated ester reagent on a gram scale.
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
4-Methoxyphenol (1.05 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under nitrogen, dissolve Cyclobutanecarboxylic acid (10 mmol) and 4-Methoxyphenol (10.5 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.
-
Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.
-
Workup: Wash the filtrate sequentially with:
-
1M HCl (2 x 30 mL) – Removes DMAP.
-
Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.
-
Brine (1 x 30 mL).
-
-
Purification: Dry over MgSO₄, concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc or purify via flash chromatography (10% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (Look for cyclobutane multiplet at
1.8-2.4 ppm and methoxy singlet at 3.8 ppm).
Protocol B: Late-Stage Cyclobutane Installation (Amidation)
Objective: To couple the cyclobutane moiety to a secondary amine drug intermediate using 4-MPCB.
Reagents:
-
Drug Core (Amine, R-NHR') (1.0 equiv)
-
This compound (4-MPCB) (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional, only if amine is a salt.
-
Solvent: DMF or THF (anhydrous).
-
Catalyst: HOBt (1-Hydroxybenzotriazole) (0.2 equiv) - Accelerates reaction if steric hindrance is high.
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine drug core (0.1 mmol) in DMF (1 mL).
-
Addition: Add 4-MPCB (0.12 mmol). If the amine is a hydrochloride salt, add DIPEA (0.2 mmol).
-
Incubation: Stir at 50°C for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The 4-MPCB peak (RT ~ high) will decrease, and the product peak (M+82 mass shift typically) will appear. The release of 4-methoxyphenol can be tracked at 280 nm.
-
-
Scavenging (Crucial Step): To remove excess 4-MPCB and the 4-methoxyphenol byproduct without chromatography:
-
Add a polymer-supported amine scavenger (e.g., Trisamine resin) to capture the released phenol and unreacted ester. Stir for 2 hours.
-
Filter the resin.[1]
-
-
Isolation: Concentrate the filtrate. The residue is often the pure amide.
Analytical Data & Quality Control
Comparison of Activated Esters
The following table highlights why 4-MPCB is the preferred reagent for this application.
| Parameter | 4-Methoxyphenyl (4-MPCB) | p-Nitrophenyl (PNP) | Acid Chloride |
| Reactivity | Moderate (Selective) | High (Non-selective) | Very High (Unstable) |
| Stability (Shelf) | High (Months at 4°C) | Moderate | Low (Hydrolyzes) |
| UV Traceability | Distinct ( | Strong ( | None |
| Byproduct Toxicity | Low (4-Methoxyphenol) | High (p-Nitrophenol) | HCl Gas |
| Handling | Solid / Crystalline | Solid | Liquid / Fuming |
Troubleshooting Guide
-
Issue: Reaction is too slow.
-
Solution: Add 0.5 equiv of HOBt or HOAt. These catalysts form a transient, more reactive ester in situ.
-
-
Issue: 4-Methoxyphenol co-elutes with product.
-
Solution: Wash the organic layer with 1M NaOH. The phenol becomes a phenolate anion and partitions into the water phase efficiently.
-
References
-
Cyclobutanes in Drug Design
-
Active Ester Chemistry
-
Reagent Data
Sources
- 1. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 791831-02-2|[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate|BLD Pharm [bldpharm.com]
- 4. 6311-68-8|4-Oxo-4-phenoxybutanoic acid|BLD Pharm [bldpharm.com]
- 5. 1426539-06-1|4-Vinylphenyl adamantane-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. 67589-52-0|Trans-4-methoxyphenyl 4-pentylcyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 7. CAS:4228-00-6, 十二酸苯酯-毕得医药 [bidepharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyphenyl Cyclobutanecarboxylate
Welcome to the technical support guide for the synthesis of 4-methoxyphenyl cyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable ester intermediate. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance the success and efficiency of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
There are three primary and reliable methods for this synthesis, each with distinct advantages and potential pitfalls:
-
Acylation of 4-methoxyphenol with Cyclobutanecarbonyl Chloride: A direct and often high-yielding method involving the reaction of an acid chloride with the phenol in the presence of a base.
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between cyclobutanecarboxylic acid and 4-methoxyphenol. It is an equilibrium-driven process.[1][2]
-
Mitsunobu Reaction: A powerful condensation reaction using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple the alcohol and carboxylic acid.[3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yield is the most common issue and its cause is highly dependent on the chosen synthetic route.
-
For Acylation: The primary culprit is often the hydrolysis of the highly reactive cyclobutanecarbonyl chloride by ambient moisture.[5][6][7] Inadequate base or competing side reactions like C-acylation can also reduce yield.
-
For Fischer Esterification: The reaction is governed by equilibrium.[8] Without actively removing the water byproduct, the reaction will stall, resulting in a mixture of reactants and products and consequently, a low isolated yield.[2][9]
-
For Mitsunobu Reaction: While often high-yielding, product loss can occur during the difficult purification process required to remove stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine derivative.[10]
Q3: I see an unexpected isomer in my analytical data that isn't my desired ester. What is it?
If you are using the acyl chloride method, particularly under conditions that favor a Friedel-Crafts reaction (e.g., using a Lewis acid catalyst or high temperatures), you may be observing C-acylation products. Phenols are bidentate nucleophiles, meaning they can react at either the hydroxyl oxygen (O-acylation) to form the desired ester, or on the electron-rich aromatic ring (C-acylation) to form hydroxyarylketone isomers.[11]
Q4: The purification of my product from a Mitsunobu reaction is proving very difficult. What strategies can I use?
This is a well-documented challenge of the Mitsunobu reaction.[10] The main byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can co-elute with the desired product.
-
Crystallization: If your product is a solid, crystallization can be an effective method to separate it from the often oily byproducts.
-
Chromatography Tricks: Running a column with a solvent system containing a small amount of a polar solvent can sometimes help separate the highly polar TPPO. Alternatively, adding a non-polar solvent like hexane after the reaction can sometimes precipitate the TPPO, which can then be filtered off.
-
Modified Reagents: Using polymer-supported triphenylphosphine or specialized phosphines designed for easy removal can simplify the workup process significantly.[10]
Troubleshooting Guides by Synthetic Method
Method 1: Acylation with Cyclobutanecarbonyl Chloride
This method is based on the nucleophilic acyl substitution of the highly reactive cyclobutanecarbonyl chloride with 4-methoxyphenol. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct.
Caption: Workflow for the acylation of 4-methoxyphenol.
Caption: Desired vs. side reactions in phenol acylation.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Yield | Hydrolysis of Acid Chloride: Cyclobutanecarbonyl chloride is moisture-sensitive and reacts with water to form the unreactive carboxylic acid.[5][7] | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the acid chloride under an inert atmosphere (N₂ or Ar). |
| Impure Starting Materials: 4-methoxyphenol can oxidize over time. | Use freshly purchased or purified starting materials. | |
| Mixture of Isomers (C-Acylation) | Reaction Conditions: High temperatures or the presence of Lewis acids can promote electrophilic aromatic substitution on the phenol ring (Fries rearrangement or direct C-acylation).[11] | Maintain a low reaction temperature (start at 0 °C). Use a non-Lewis acidic base like pyridine instead of a catalyst like AlCl₃. |
| Difficult Purification | Excess Reagents: Unreacted 4-methoxyphenol can be difficult to separate from the product. | During workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and extract the acidic phenol into the aqueous layer. |
Method 2: Fischer-Speier Esterification
This equilibrium-controlled reaction requires an acid catalyst (e.g., H₂SO₄, p-TsOH) and typically involves heating to reflux. The key to success is shifting the equilibrium towards the product side.[1][8]
Caption: Strategies to overcome Fischer esterification equilibrium.
| Problem | Potential Cause | Troubleshooting Solution |
| Very Low Yield (<50%) | Equilibrium Not Disrupted: Without removing water or using an excess of a reactant, the reaction will not proceed to completion.[2][9] | Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Alternatively, use a 3-5 fold excess of either the carboxylic acid or the phenol. |
| Reaction is Very Slow or Stalls | Insufficient Catalyst: The reaction is acid-catalyzed; too little catalyst will result in a slow reaction rate. | Use a catalytic amount (1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH). |
| Low Temperature: The reaction typically requires heat to proceed at a reasonable rate. | Heat the reaction mixture to reflux.[1] | |
| Product Decomposition | Harsh Acidic Conditions: Prolonged heating in strong acid can lead to decomposition or side reactions on the electron-rich methoxyphenyl ring. | Do not overheat or run the reaction for an excessive amount of time. Monitor by TLC or LC-MS and work up the reaction once the starting material is consumed. |
Method 3: Mitsunobu Reaction
A reliable but procedurally sensitive method that proceeds with inversion of configuration at an alcohol's stereocenter (not applicable here). It involves activating the alcohol with PPh₃ and DEAD/DIAD for nucleophilic attack by the carboxylate.[4][12]
Caption: Simplified Mitsunobu pathway and byproducts.
| Problem | Potential Cause | Troubleshooting Solution |
| Extremely Difficult Purification | Stoichiometric Byproducts: Triphenylphosphine oxide (TPPO) and the reduced hydrazine are produced in a 1:1 ratio with the product and are notoriously difficult to remove via standard chromatography.[10] | 1. Precipitation: After the reaction, dilute with a 1:1 mixture of ether and hexane and cool to 0°C or below. TPPO may precipitate and can be filtered off. 2. Modified Reagents: Use a phosphine reagent with a basic handle, like diphenyl(2-pyridyl)phosphine, so the resulting oxide can be removed by an acidic wash.[10] |
| No Reaction | Reagent Quality: DEAD/DIAD can degrade over time. PPh₃ can oxidize. | Use freshly opened or purified reagents. Ensure anhydrous conditions. |
| Incorrect Order of Addition: The order of addition can be critical. | A common and effective procedure is to add the DEAD/DIAD slowly to a cooled (0 °C) solution of the alcohol, carboxylic acid, and PPh₃ in an anhydrous solvent like THF. |
Experimental Protocols
Protocol 1: Acylation via Cyclobutanecarbonyl Chloride
-
Preparation: Add 4-methoxyphenol (1.0 eq) and anhydrous pyridine (1.5 eq) to an oven-dried round-bottom flask containing a magnetic stir bar. Dissolve the solids in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification with Dean-Stark Trap
-
Preparation: To a round-bottom flask, add cyclobutanecarboxylic acid (1.0 eq), 4-methoxyphenol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux.
-
Monitoring: Continue refluxing for 4-8 hours, or until water ceases to collect in the Dean-Stark trap and TLC analysis shows consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.[13]
References
-
Chen, C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling Cyclobutanecarbonyl Chloride with Care. Pharma-Sources. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic-Chemistry.org. [Link]
-
PubMed. (1988). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. PubMed. [Link]
-
Riener, M., & Nicewicz, D. A. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PubMed Central. [Link]
- Google Patents. (1976). Process for ring acylation of phenols.
-
Ravasio, N., et al. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Aus-e-tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. Ausetute.com.au. [Link]
-
Asim, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
Solano, D. M. Lab 12: Synthesis of an Ester. California State University, Bakersfield. [Link]
-
University of Calgary. Acylation of Phenols. University of Calgary, Department of Chemistry. [Link]
-
Wikipedia. Fischer–Speier esterification. Wikipedia. [Link]
-
Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. tcichemicals.com [tcichemicals.com]
- 11. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. csub.edu [csub.edu]
Technical Support Center: 4-Methoxyphenyl Cyclobutanecarboxylate Synthesis
Topic: Reaction Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
You are attempting to synthesize 4-methoxyphenyl cyclobutanecarboxylate . This is an esterification between a sterically strained cycloaliphatic acid (cyclobutanecarboxylic acid) and an electron-rich phenol (4-methoxyphenol).
The Core Challenge: Phenols are significantly less nucleophilic than aliphatic alcohols (pKa ~10 vs ~16). Standard Fischer esterification (acid + alcohol + H₂SO₄) often fails or reaches an unfavorable equilibrium. To drive this reaction to completion, you must activate the carboxylic acid into a highly reactive species (Acid Chloride or Anhydride) or use a powerful coupling agent.
Recommended Strategy:
-
Primary Route (Scale >1g): Acid Chloride Method (via Oxalyl Chloride). This is the most robust method, simplifying purification by avoiding urea byproducts.
-
Secondary Route (Screening <100mg): Steglich Esterification (DCC/DMAP). Quick setup but requires careful byproduct management.
Standard Operating Procedures (SOPs)
Protocol A: The "Golden Route" (Acid Chloride Method)
Best for: High purity, scale-up, and avoiding chromatography.
Reagents:
-
Cyclobutanecarboxylic acid (1.2 equiv)
-
Oxalyl chloride (1.5 equiv)
-
DMF (Catalytic, 2-3 drops)
-
4-Methoxyphenol (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Workflow:
-
Activation: Dissolve cyclobutanecarboxylic acid in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.
-
Chlorination: Add catalytic DMF. Add Oxalyl chloride dropwise (Gas evolution: CO, CO₂). Stir at 0°C for 30 min, then Room Temp (RT) for 2 hours.
-
Checkpoint: The solution should turn clear yellow.
-
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, dissolve 4-methoxyphenol and TEA in DCM. Cool to 0°C.
-
Addition: Cannulate/drip the acid chloride solution into the phenol/base mixture slowly.
-
Completion: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2).
Purification Logic: By using a slight excess of the acid (converted to acid chloride), we ensure the difficult-to-remove phenol is fully consumed. The excess acid chloride hydrolyzes back to the acid upon water quench, which is easily washed away with weak base (NaHCO₃), leaving the pure ester.
Protocol B: Steglich Esterification (DCC/DMAP)
Best for: Small scale screening where acid chloride sensitivity is feared.
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Required )
-
DCM [Anhydrous]
Workflow:
-
Dissolve Acid, Phenol, and DMAP in DCM. Cool to 0°C.
-
Add DCC (dissolved in minimal DCM) dropwise.[2]
-
Stir 5 mins at 0°C, then warm to RT overnight.
-
Filter: Remove the white precipitate (DCU - Dicyclohexylurea).
-
Wash: 0.5M HCl (remove DMAP), then Sat. NaHCO₃ (remove acid).[3]
Troubleshooting Matrix
Use this decision matrix to diagnose specific failures in your experiment.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture Ingress: Acid chloride hydrolyzed back to acid before reacting with phenol. | Ensure glassware is flame-dried. Use a drying tube or N₂ balloon. Verify DCM dryness. |
| No Reaction (SM Remains) | Poor Nucleophilicity: Phenol is not attacking the activated species. | Add DMAP (10 mol%) even in the Acid Chloride route. It forms a highly reactive N-acylpyridinium intermediate. |
| Product is Pink/Brown | Phenol Oxidation: 4-Methoxyphenol oxidizes to quinones in air. | Perform all steps under inert atmosphere (Argon). Add a pinch of sodium metabisulfite during the aqueous workup. |
| New Spot on TLC (High Rf) | O- vs C-Acylation: Rare, but phenol C-acylation can occur with strong Lewis Acids. | Unlikely with TEA/Pyridine base. Ensure temperature is kept at 0°C during addition. |
| White Solid in Product | Urea Contamination (Method B): DCU is slightly soluble in DCM. | Cool the reaction mixture to -20°C for 2 hours to precipitate remaining urea, then filter through Celite. |
| Ester Hydrolysis | Aggressive Workup: 4-methoxyphenyl esters are "active esters" and hydrolyze in strong base. | Do NOT use 1M NaOH for washing. Use Saturated NaHCO₃ (pH 8-9) or cold 0.5M Na₂CO₃. |
Visual Workflows
Figure 1: Reaction Mechanism & Pathway (Acid Chloride Route)
This diagram illustrates the activation of the cyclobutane acid and the nucleophilic attack by the phenol.
Caption: Activation of cyclobutanecarboxylic acid via Vilsmeier-Haack type intermediate to the acid chloride, followed by base-mediated esterification.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for resolving yield and purity issues in ester synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride? A: Yes, but with a caveat. Thionyl chloride requires reflux to form the acid chloride efficiently, whereas Oxalyl Chloride works at room temperature. Refluxing cyclobutane derivatives can sometimes lead to thermal degradation or ring strain issues (though cyclobutane is relatively stable). If using SOCl₂, ensure you remove all traces of SO₂ and HCl by azeotropic distillation with toluene before adding the phenol, or the reaction will stall.
Q: Why is my product hydrolyzing during the wash step? A: 4-methoxyphenyl esters are "activated esters" (similar to p-nitrophenyl esters, though less reactive). They are susceptible to saponification. If you use 1M NaOH to remove excess phenol, you will hydrolyze your product.
-
Solution: Use Protocol A . By using excess Acid Chloride (1.2 equiv) and limiting Phenol (1.0 equiv), you ensure no phenol remains. The excess acid chloride turns into water-soluble acid upon quenching, which is easily removed with mild Sodium Bicarbonate, preserving your ester.
Q: Can I use EDC instead of DCC? A: Absolutely. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct. This allows you to simply wash the reaction mixture with water/HCl to remove the urea, avoiding the filtration difficulties associated with DCC/DCU. For valuable pharmaceutical intermediates, EDC is preferred despite the higher cost.
Q: Is the cyclobutane ring stable to these conditions? A: Yes. The cyclobutane ring strain (~26 kcal/mol) makes it reactive toward hydrogenation or strong Lewis acid cleavage, but it is perfectly stable under standard acylation conditions (0°C to RT). Avoid heating above 80°C in strongly acidic media.
References
-
Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Found
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group.
-
Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[1][6][7][8][9][10] Synth. 68, 154.
- Validated protocol for sensitive esterific
- Ishihara, K. (2009). Dehydrative Condensation Catalysts for Esterification. Tetrahedron, 65(6), 1085-1109.
Sources
- 1. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. METHYL 4'-METHOXYBIPHENYL-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Stability of 4-Methoxyphenyl Cyclobutanecarboxylate
Welcome to the dedicated technical support guide for 4-methoxyphenyl cyclobutanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound. Our goal is to provide in-depth, field-proven insights into its stability profile, helping you anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results. We will move beyond simple protocols to explain the underlying chemical principles governing the stability of this unique molecule, which possesses both a strained carbocyclic ring and a labile ester functional group.
Section 1: Fundamental Stability Profile & Degradation Pathways
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to three primary modes of degradation, dictated by its core chemical structure: the ester linkage, the strained cyclobutane ring, and the photosensitive aromatic system. Understanding these pathways is the first step in preventing unwanted sample decomposition.
-
Hydrolysis: This is the most common degradation pathway. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding 4-methoxyphenol and cyclobutanecarboxylic acid.[1][2][3] The reaction is typically a bimolecular nucleophilic acyl substitution (a BAc2 mechanism under basic conditions or AAc2 under acidic conditions).[4][5]
-
Thermal Degradation: The inherent ring strain of the cyclobutane moiety makes it liable to thermal decomposition, particularly at elevated temperatures encountered during certain reaction conditions or analytical techniques like Gas Chromatography (GC).[6][7] The primary thermal pathway is a [2+2] cycloreversion, which would break the ring.[8][9]
-
Photodegradation: Aromatic esters, when exposed to ultraviolet (UV) radiation, can undergo a characteristic photo-Fries rearrangement.[10][11] This process involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, resulting in the formation of isomeric hydroxyketone impurities. General photolytic cleavage is also a concern for molecules with aromatic systems.[12]
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work, linking them to the fundamental degradation pathways and providing actionable solutions.
Issue 1: Appearance of Unexpected Impurities in Solution-Phase Analysis (LC-MS, NMR)
Q: My LC-MS and/or NMR analysis of a sample stored in solution shows two new, major impurities identified as 4-methoxyphenol and cyclobutanecarboxylic acid. What is the cause and how can I prevent it?
A: This is a classic signature of ester hydrolysis. The presence of even trace amounts of water, acid, or base in your solvent or on your glassware can catalyze this degradation over time. Storing samples in protic solvents (like methanol or ethanol) or non-anhydrous aprotic solvents (like acetone or DMSO) is a common cause.
Troubleshooting Protocol:
-
Solvent Selection & Preparation:
-
Priority: Always use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Avoid: Do not use protic solvents for long-term storage. If a protic solvent is required for your experiment, prepare the solution immediately before use.
-
Best Practice: For stock solutions, use anhydrous, non-reactive aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).
-
-
Control of pH:
-
Cause: Residual acid or base on glassware or in reagents can accelerate hydrolysis. Ensure all glassware is properly neutralized and rinsed with purified water followed by an appropriate solvent and dried thoroughly.
-
Buffers: If working in an aqueous or protic system is unavoidable, consider if your experimental pH is optimal. Ester hydrolysis is slowest near neutral pH (pH ~4-6). If the protocol allows, buffering the system may enhance stability.
-
-
Storage Conditions:
-
Temperature: Hydrolysis rates increase with temperature. Store solutions at low temperatures (-20°C or -80°C) to significantly slow the degradation kinetics.
-
Atmosphere: For long-term storage, flush the vial headspace with an inert gas (argon or nitrogen) before sealing to displace moisture-laden air.[13]
-
Caption: Troubleshooting workflow for suspected hydrolytic degradation.
Issue 2: Sample Decomposition During High-Temperature Procedures
Q: I'm observing poor recovery and multiple unidentifiable byproducts after heating my reaction above 150°C or when analyzing my sample by GC-MS. Is the compound thermally unstable?
A: Yes, significant thermal lability is expected. At elevated temperatures, the strained cyclobutane ring can undergo cycloreversion, a process that breaks the ring into smaller, volatile fragments.[6][7][14] This degradation is often complex and can lead to a cascade of secondary reactions, resulting in a difficult-to-interpret chromatogram or NMR spectrum.
Troubleshooting Protocol:
-
Modify Reaction Conditions:
-
Temperature: If possible, reduce the reaction temperature. Explore alternative catalysts or reagents that operate under milder conditions.
-
Time: Minimize the time the compound is exposed to high temperatures.
-
-
Choose Appropriate Analytical Techniques:
-
Avoid GC-MS: Gas chromatography is often unsuitable for this compound due to the high temperatures of the injection port and column oven, which will induce degradation.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (UV, MS) is the preferred method.[15] It analyzes the sample at or near ambient temperature, preserving its integrity.
-
Issue 3: Sample Discoloration or Purity Loss After Exposure to Light
Q: I left a vial of my compound (solid or in solution) on the lab bench for a day and noticed a slight yellowing and a decrease in purity when I re-analyzed it. What happened?
A: This indicates photodegradation. Aromatic esters are known to be photosensitive.[12] The most probable event is a photo-Fries rearrangement, which creates conjugated ketone byproducts that are often colored.[10][11]
Troubleshooting Protocol:
-
Light Protection:
-
Storage: Always store the compound, both in solid form and in solution, in amber glass vials to block UV radiation.
-
Handling: During experimental procedures (weighing, transfers, solution prep), minimize exposure to direct sunlight and strong laboratory lighting. Work in a shaded area or wrap flasks and vials in aluminum foil.
-
-
Inert Atmosphere:
-
Photo-oxidation: The presence of oxygen can sometimes lead to photo-oxidative processes that complicate photodegradation. Storing under an inert atmosphere (argon or nitrogen) is a good preventative measure.
-
Section 3: Protocols for Stability Assessment (Forced Degradation)
To proactively understand your compound's stability and develop a robust, stability-indicating analytical method, performing forced degradation (stress testing) studies is essential.[15][16] These studies deliberately expose the compound to harsh conditions to identify potential degradants.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Time Points for Analysis | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 2, 8, 24 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp (25 °C) | 15 min, 1, 4 hours | Ester Hydrolysis (Rapid) |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp (25 °C) | 2, 8, 24 hours | Aromatic Ring/Methoxy Oxidation |
| Thermal | Solid sample in oven | 105 °C | 24, 48, 72 hours | Cycloreversion, Decomposition |
| Photostability | Sample in quartz cuvette | UV Lamp (e.g., 254/365 nm) | 4, 12, 24 hours | Photo-Fries, Photolysis |
Protocol 1: General Procedure for Stress Testing in Solution
This protocol provides a framework. You must develop a suitable analytical method (e.g., HPLC-UV) before beginning.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Application:
-
For hydrolytic studies , mix equal volumes of the stock solution with the acid or base solution (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For oxidative studies , mix the stock solution with the H₂O₂ solution.
-
-
Incubation: Place the vials in the temperature-controlled environment specified in Table 1. Protect all samples, including controls, from light.
-
Time Point Sampling: At each time point, withdraw an aliquot.
-
Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction. Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, a time-zero (unstressed) sample, and a blank (stress agent in solvent) by your validated HPLC method.
-
Interpretation: Compare the chromatograms to identify new peaks (degradants) and calculate the loss of the parent compound. The goal is to achieve 5-20% degradation to ensure the method is challenged but not overwhelmed.[16][17]
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for solid this compound? A: For maximum stability, store the solid material in an amber glass vial inside a desiccator containing a drying agent (e.g., anhydrous calcium sulfate).[13] The desiccator should be placed in a freezer (-20°C). Before opening, allow the container to warm to room temperature to prevent water condensation on the cold solid.
Q: Is it safe to use protic solvents like methanol for reactions? A: It depends on the reaction conditions. If the reaction is run at room temperature and for a short duration, degradation may be minimal. However, if the reaction requires heating or extended time, significant hydrolysis or transesterification (if using an alcohol solvent) can occur. If possible, choose a compatible aprotic solvent.
Q: What is the single best analytical technique for routine purity checks? A: Reverse-phase HPLC with UV detection (RP-HPLC-UV) is the most reliable and robust method. It is non-destructive, highly sensitive, and separates the non-polar parent compound from its more polar hydrolytic degradants (4-methoxyphenol and cyclobutanecarboxylic acid) effectively.
Q: Why is a target of 5-20% degradation recommended in forced degradation studies? A: This range is a regulatory and scientific standard.[16] Degrading too little (<5%) may not adequately challenge the analytical method's ability to resolve impurities from the main peak. Degrading too much (>20%) can lead to secondary degradation, forming products that would not be seen under normal stability conditions and making it difficult to establish primary degradation pathways.[17]
References
-
Thermal Cyclobutane Ring Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Barreiro, E. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Lin, J., et al. (2012). Thermal cleavage of cyclobutane rings in photodimerized coordination-polymeric sheets. Chemistry – A European Journal. Retrieved from [Link]
-
Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Retrieved from [Link]
-
Skelton, J. (n.d.). A practical guide to forced degradation and stability studies for drug substances. That's Quality. Retrieved from [Link]
-
Singh, S., et al. (2024). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. ChemistrySelect. Retrieved from [Link]
-
ICH. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved from [Link]
-
Okuyama, T., et al. (1987). Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wondany, F., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Chemistry – A European Journal. Retrieved from [Link]
-
US EPA. (1987). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. Retrieved from [Link]
-
Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society. Retrieved from [Link]
-
Genaux, C. T., et al. (1951). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society. Retrieved from [Link]
-
Taylor, M. S. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry. Retrieved from [Link]
-
Das, P. K., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane at Low Pressures. ACS Publications. Retrieved from [Link]
-
Baddar, F. G., et al. (1968). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
- Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014). Google Patents.
-
Koshikari, Y. (2015). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University. Retrieved from [Link]
-
Böhm, I., et al. (2011). Photosensitive polymers bearing fully aromatic esters for multilayer data storage devices. Journal of Materials Chemistry. Retrieved from [Link]
-
Theodorou, V., et al. (2009). A simple method for the alkaline hydrolysis of esters. ResearchGate. Retrieved from [Link]
-
Chasse, J. (2026). HPLC Analysis of Carotenoid Stability During Bread-Making: Esterification Strategies for Enhanced Retention. LCGC International. Retrieved from [Link]
-
Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research. Retrieved from [Link]
-
Baertschi, S. W., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]
-
Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (2024). Reddit. Retrieved from [Link]
-
Givens, R. S., et al. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
Mantelingu, K., et al. (2007). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. ResearchGate. Retrieved from [Link]
-
Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? (n.d.). Pearson. Retrieved from [Link]
-
Finnegan, R. A., & Mattice, J. J. (1966). Rearrangement of Aromatic Esters by Ultraviolet Radiation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ester Hydrolysis. (2024). Save My Exams. Retrieved from [Link]
-
Chemistry of Esters. (2022). LibreTexts Chemistry. Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal cleavage of cyclobutane rings in photodimerized coordination-polymeric sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photosensitive polymers bearing fully aromatic esters for multilayer data storage devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. onyxipca.com [onyxipca.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ajrconline.org [ajrconline.org]
Technical Support Center: Purification of 4-Methoxyphenyl Cyclobutanecarboxylate
Ticket ID: #PUR-4MPC-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurities in 4-Methoxyphenyl Cyclobutanecarboxylate Synthesis
Introduction
Welcome to the Technical Support Center. You are likely synthesizing This compound via an esterification route (Steglich or Acid Chloride) and are encountering persistent impurities.
This molecule presents a specific purification paradox:
-
The Phenolic Ester Instability: Phenolic esters are more susceptible to hydrolysis than alkyl esters, limiting the harshness of alkaline washes used to remove unreacted starting material.
-
The Cyclobutane Ring: While relatively stable, the ring strain adds a layer of steric complexity that can affect crystallization behaviors.
-
The "Sticky" Phenol: 4-Methoxyphenol (MEHQ) is notoriously difficult to remove completely due to its solubility profile overlapping with many esters.
This guide provides modular troubleshooting protocols to isolate your target compound with >98% purity.
Module 1: Diagnostic Triage (Know Your Enemy)
Before attempting purification, you must identify the dominant impurity. Use this diagnostic flowchart based on your crude NMR/TLC data.
Figure 1: Diagnostic logic for identifying impurities in this compound synthesis.
Module 2: The Phenol Problem (Removing 4-Methoxyphenol)
The Issue: 4-Methoxyphenol (pKa ~10.2) is a weak acid. It often co-elutes with the ester on silica and does not crystallize out easily. The Risk: Using strong NaOH to wash it out will hydrolyze your phenolic ester product back to the starting materials.
Protocol A: The "Cold Carbonate" Wash (Recommended)
This method uses the difference in acidity between the phenol and the ester's hydrolytic stability window.
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are worse with phenols in DCM.
-
Chilling: Cool the organic phase to 0°C in an ice bath.
-
The Wash:
-
Wash 2x with cold (0°C) 10% Potassium Carbonate (
) . -
Why?
(pH ~11.5) is basic enough to deprotonate the phenol (forming water-soluble phenoxide) but kinetically slower to hydrolyze the ester at 0°C compared to NaOH.
-
-
The Rinse: Immediately wash with cold Brine to remove trapped base.
-
Dry & Concentrate: Dry over
and concentrate.
Protocol B: The "Claisen" Modification (For Stubborn Cases)
If Protocol A fails, use a modified Claisen's alkali approach, but rapidly .
-
Prepare 0.5 M NaOH and cool to -5°C to 0°C .
-
Perform a very fast extraction (shake for 15 seconds max).
-
Immediately quench the organic layer with cold 1M HCl or saturated
. -
Warning: Do not let the layers sit. Separation must be immediate.
Module 3: The Urea Nightmare (Removing DCU)
The Issue: If you used Steglich esterification (DCC/DMAP), you likely have N,N'-dicyclohexylurea (DCU) contamination.[1][2] DCU is insoluble in almost everything, yet traces persist in solution, ruining NMRs.
Protocol C: The Solvent Switch Precipitation
DCU is sparingly soluble in DCM but almost completely insoluble in cold ether or acetonitrile.
-
Evaporation: Remove the reaction solvent (usually DCM) completely.
-
Trituration: Redissolve the crude oil/solid in a minimum amount of cold Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) . -
Precipitation: Let it sit in the freezer (-20°C) for 1 hour. The DCU will precipitate as a white solid.
-
Filtration: Filter through a Celite pad (diatomaceous earth). The DCU stays on the Celite; your product passes through.
Protocol D: The Chemical Switch (Prevention)
For future batches, replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is removed effortlessly in the aqueous workup (Module 2).
Module 4: Purification Workflow (The Golden Path)
If simple washes fail, follow this integrated purification logic.
Figure 2: Step-by-step purification workflow for phenolic cyclobutane esters.
Module 5: Physical Data & Chromatography Guide
Solvent Systems for Chromatography
Because the ester is relatively non-polar, you must use a gentle gradient to separate it from the phenol.
| Solvent System | Ratio (v/v) | Rf (Product) | Rf (Phenol) | Notes |
| Hexane : EtOAc | 95 : 5 | ~0.35 | ~0.15 | Best for separation. Run slowly. |
| Hexane : EtOAc | 80 : 20 | ~0.70 | ~0.45 | Too fast; spots may overlap. |
| DCM : MeOH | 99 : 1 | ~0.80 | ~0.60 | Not recommended (poor resolution). |
Crystallization Strategy
If your product is a solid (likely low-melting):
-
Solvent: Hot Hexane (with a few drops of Ethanol if insoluble).
-
Method: Dissolve at reflux, cool slowly to RT, then to -20°C.
-
Anti-solvent: If dissolved in minimal DCM, add Hexane dropwise until cloudy, then cool.
References
-
Steglich Esterification Mechanism & Urea Removal: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Purification of Phenolic Esters (Alkaline Wash Protocols): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.14 on Phenolic Esters).
-
Properties of Cyclobutanecarboxylic Acid: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77166, Cyclobutanecarboxylic acid.
-
DCC/DCU Troubleshooting Guide: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Technical Support Center: 4-Methoxyphenyl Cyclobutanecarboxylate (4-MPCC) in Catalytic Workflows
Introduction: The "Deceptive" Substrate
You are likely accessing this guide because your transition-metal catalyzed reaction (e.g., Palladium-catalyzed C-H activation, Suzuki-Miyaura coupling, or Buchwald-Hartwig amination) utilizing 4-methoxyphenyl cyclobutanecarboxylate (4-MPCC) has failed or stalled.
While 4-MPCC appears structurally simple, it presents a "perfect storm" of potential catalyst poisons. It combines a strained ring system, a hydrolytically sensitive ester, and an electron-rich phenolic moiety.[1] This guide moves beyond basic troubleshooting to address the specific molecular interactions causing catalyst death.
Module 1: The "Hidden" Poisons (Impurity Profiling)
Before blaming the catalyst or the ligand, you must rule out synthesis-derived impurities. 4-MPCC is often synthesized via acid chloride intermediates, which introduces two critical poisons: Sulfur and Free Phenols .[1]
The Issue: Sulfur & Phenol Carryover
If 4-MPCC was prepared using Thionyl Chloride (
| Impurity | Source | Mechanism of Poisoning | Diagnostic Sign |
| Sulfur Species ( | Residual | Irreversible binding to metal center (forming Metal-S bonds), blocking active sites.[1] | Reaction never starts (0% conversion). Catalyst stays dark/black immediately. |
| 4-Methoxyphenol | Hydrolysis of ester or unreacted starting material. | Oxidative addition interference; coordination to metal; oxidation to quinones (redox active).[1] | Reaction starts but stalls at ~10-20%. Solution turns dark brown/red over time. |
| Acid Chloride | Incomplete quenching. | Generates HCl in situ, protonating ligands (phosphines) or etching the metal.[1] | Fuming upon addition of base; rapid precipitation of salts. |
Protocol 1.1: The "Standard Addition" Poison Test
Do not just assume purity by NMR. Trace sulfur (<10 ppm) is invisible to NMR but fatal to catalysis.
-
Baseline: Run a standard reaction with a known "clean" substrate (e.g., phenyl acetate).[1]
-
Spike: Run the same reaction but add 10 mol% of your 4-MPCC batch.
-
Result:
-
If the "clean" reaction fails in the presence of 4-MPCC, your batch contains a poison (likely Sulfur).[1]
-
Action: Recrystallize 4-MPCC from Heptane/EtOAc or pass through a plug of activated basic alumina.
-
Module 2: Mechanistic Poisoning (The Molecule Itself)[1]
Even pure 4-MPCC can act as a poison due to its specific electronic and steric properties.
Mechanism A: The "Directing Group" Trap
In C-H activation, the ester carbonyl coordinates to the metal to direct activation. However, the 4-methoxyphenyl group makes the ester oxygen more electron-rich, potentially creating a stable, off-cycle chelate that refuses to turnover.
Mechanism B: Decarbonylation (CO Poisoning)
Cyclobutane esters are strained.[1] Under high temperatures (>100°C), Palladium can insert into the acyl-oxygen bond, followed by decarbonylation to release Carbon Monoxide (CO) .[1] CO is a
Mechanism C: The Quinone Shunt
If any hydrolysis occurs, 4-methoxyphenol is released.[1] Under oxidative conditions, this phenol oxidizes to benzoquinone .[1] Benzoquinones are potent oxidants and can oxidize
Visualizing the Poisoning Pathways
Caption: Figure 1. Kinetic competition between the productive catalytic cycle and three specific deactivation pathways associated with 4-MPCC.
Module 3: Troubleshooting & Optimization Protocols
Scenario A: Reaction turns black immediately (Nanoparticle Aggregation)
Diagnosis: The catalyst is decomposing to Pd-black because the ligand cannot stabilize it against the substrate's interference.
-
Solution: Switch to a bidentate ligand with a wider bite angle (e.g., Xantphos or DPEphos) which is harder to displace by CO or off-cycle chelation.[1]
Scenario B: Reaction stalls at 20-30% conversion
Diagnosis: Product inhibition or Phenol poisoning.
-
Solution: Add a "Scavenger Base." Use anhydrous
or (insoluble bases) rather than soluble alkoxides.[1] This prevents rapid hydrolysis of the ester. -
Additive: Add 10-20 mol% Pivalic Acid (PivOH) .[1] In C-H activation, this acts as a proton shuttle, breaking up stable resting states [1].
Scenario C: Low Yield with High Starting Material Recovery
Diagnosis: The catalyst is poisoned by trace Sulfur from the synthesis of 4-MPCC.
-
Protocol:
FAQ: Rapid Fire Troubleshooting
Q: Can I use this compound in a Suzuki coupling?
A: Yes, but be careful of the base. Strong bases (NaOH, KOtBu) will hydrolyze the ester rapidly.[1] Use mild bases like
Q: Why does my NMR show a new doublet signal in the aromatic region? A: This is likely 4-methoxyphenol . If you see this, your reaction conditions are too hydrolytic. The phenol is likely killing your catalyst. Switch to anhydrous conditions and add 3Å molecular sieves.
Q: Is the cyclobutane ring opening? A: Unlikely under standard cross-coupling conditions (<120°C). However, if you are using Rhodium or Ruthenium at high temperatures, ring expansion (beta-carbon elimination) is a known side reaction driven by the relief of ring strain [2].[1]
Decision Tree: Saving Your Experiment
Caption: Figure 2. Step-by-step diagnostic workflow for isolating the cause of failure with 4-MPCC substrates.
References
-
Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756.
-
Parr, J. M., et al. (2023).[1][2] Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Dalton Transactions, 52, 1456-1465.
-
Kubo, M., et al. (2008).[1][3] Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(9), 2758–2769.
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
Sources
Technical Support Center: Synthesis of 4-Methoxyphenyl Cyclobutanecarboxylate
Welcome to the technical support center for the synthesis of 4-methoxyphenyl cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this esterification reaction, with a specific focus on the critical role of temperature control. Below, you will find troubleshooting guidance and frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Temperature Control Issues
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: My reaction mixture turned dark brown/black immediately after adding cyclobutanecarbonyl chloride, even at 0 °C. What is happening and how can I prevent it?
Answer:
An immediate dark coloration suggests rapid, uncontrolled side reactions, likely due to the high reactivity of the acyl chloride. Here’s a breakdown of the potential causes and solutions:
-
Causality: Cyclobutanecarbonyl chloride is a highly reactive electrophile. Its reaction with 4-methoxyphenol is very exothermic. If the addition is too fast, localized "hot spots" can form within the mixture, even if the external cooling bath is at 0 °C. These hot spots can lead to charring, decomposition of the starting materials, or rapid side reactions. The presence of any residual moisture can also hydrolyze the acyl chloride to cyclobutanecarboxylic acid and HCl, which can further catalyze decomposition.
-
Preventative Measures:
-
Slower Addition: The primary solution is to add the cyclobutanecarbonyl chloride extremely slowly (dropwise) to the solution of 4-methoxyphenol and pyridine. This allows the cooling bath to dissipate the heat generated from the reaction effectively, maintaining a homogenous internal temperature.
-
Dilution: Increasing the solvent volume can help to buffer the heat generated, acting as a heat sink. Ensure your starting materials are fully dissolved before beginning the addition.
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to quickly disperse the acyl chloride as it is added and to prevent the formation of localized areas of high concentration and temperature.
-
Pre-cooling: Ensure all reactants (dissolved 4-methoxyphenol/pyridine solution and the cyclobutanecarbonyl chloride) are thoroughly pre-cooled to the reaction temperature (e.g., 0 °C) before you begin the addition.
-
Question 2: The yield of my reaction is consistently low, and I'm isolating a significant amount of unreacted 4-methoxyphenol. Should I increase the reaction temperature?
Answer:
While low conversion can sometimes be addressed by increasing temperature, in this specific reaction, it's often indicative of other issues. Increasing the temperature too much can be counterproductive.
-
Causality & Solutions:
-
Insufficient Base/Catalyst: Pyridine serves two roles: it acts as a base to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst.[1][2] If there is insufficient pyridine, the generated HCl will protonate the pyridine and the 4-methoxyphenol, reducing the nucleophilicity of the phenol and stalling the reaction. Ensure at least one equivalent of high-purity, dry pyridine is used.
-
Moisture Contamination: Water will react preferentially with the cyclobutanecarbonyl chloride, consuming your reagent and forming cyclobutanecarboxylic acid.[3][4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Time: The reaction may simply need more time to go to completion at a low temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has disappeared before proceeding with the workup.
-
Gradual Warming: Instead of a sharp temperature increase, a better strategy is to start the reaction at 0 °C and then allow it to slowly warm to room temperature over several hours. This provides a gentle increase in thermal energy to drive the reaction to completion without promoting side reactions.[5]
-
Question 3: After workup, my NMR spectrum shows my desired ester product, but also significant peaks corresponding to another aromatic compound. What could this side product be?
Answer:
This is a classic sign of a temperature-dependent side reaction known as the Fries Rearrangement .
-
Causality: The Fries rearrangement is an intramolecular reaction where the acyl group of a phenolic ester migrates from the phenolic oxygen to the aromatic ring, forming ortho- and para-hydroxyarylketones.[6][7] This reaction is typically catalyzed by Lewis acids, but can also be induced thermally. If the reaction temperature is too high (e.g., > 40-50 °C or during a heated workup), the desired this compound can rearrange.
-
Low temperatures (e.g., < 60°C) tend to favor the para-substituted ketone, while higher temperatures (>160°C) favor the ortho-substituted product.[8]
-
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at or below room temperature. Avoid any heating during the reaction or workup.
-
Quenching: Once the reaction is complete, quench it by adding it to cold water or a dilute acid solution to neutralize the pyridine and stop the reaction.
-
Purification: If the side product has already formed, it can typically be separated from the desired ester using column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this esterification?
A1: The optimal approach is to start the reaction at a low temperature to control the initial exothermic release and then allow for a gradual increase.
-
Initial Addition: 0 °C. This is crucial for controlling the reaction rate and preventing side reactions.[9]
-
Reaction Progression: After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to ensure it goes to completion.
Q2: Why is pyridine used instead of a stronger base like sodium hydroxide?
A2: Pyridine is chosen for its dual functionality and moderate basicity. It acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the phenol than the acyl chloride itself.[1][2] It also effectively scavenges the HCl produced. A strong base like NaOH would rapidly hydrolyze the cyclobutanecarbonyl chloride, significantly reducing the yield of the desired ester.[10]
Q3: Can I run the reaction at a higher temperature to speed it up?
A3: While moderately increasing the temperature (e.g., to 30-40 °C) might increase the reaction rate, it significantly raises the risk of side reactions. As detailed in the troubleshooting guide, higher temperatures can promote the Fries rearrangement of the product and potentially lead to decomposition.[11][12] The recommended protocol of starting cold and warming to room temperature provides the best balance of reaction time and product purity.
Q4: My cyclobutanecarbonyl chloride is old and has a yellow tint. Can I still use it?
A4: A yellow tint may indicate some decomposition, likely hydrolysis from atmospheric moisture, which would reduce its effective concentration. While it might still work, you may need to use a slight excess. For best results and reproducibility, it is highly recommended to use fresh or recently purified (distilled) acyl chloride.
Experimental Protocol & Data
Detailed Step-by-Step Methodology
-
Preparation: Add 4-methoxyphenol (1.0 eq) and anhydrous dichloromethane to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add dry pyridine (1.1 eq) to the flask and stir until all the 4-methoxyphenol has dissolved.
-
Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.05 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour.
-
Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C).
-
Monitoring: Stir for an additional 2-4 hours, monitoring the reaction's progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold 1M HCl solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Effect of Temperature on Synthesis
| Parameter | Condition 1: Controlled | Condition 2: Room Temp Start | Condition 3: Elevated Temp |
| Initial Temp. | 0 °C | 25 °C | 50 °C |
| Max Temp. | 25 °C | 35-40 °C (Exotherm) | 50 °C |
| Purity (Crude) | High (>90%) | Moderate (70-85%) | Low (<60%) |
| Primary Side Product | Minimal | Unreacted Starting Material | Fries Rearrangement Products[6] |
| Typical Yield | 85-95% | 60-75% | <50% |
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
-
Wikipedia. (2023). Fries rearrangement. [Link]
-
Pharma D GURU. (2025, November 13). FRIES REARRANGEMENT. [Link]
-
L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
-
Advanced Journal of Chemistry, Section A. (2024, September 15). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
ResearchGate. (2025, August 6). Annelated Pyridines as Highly Nucleophilic and Lewis Basic Catalysts for Acylation Reactions. [Link]
-
Thieme. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Toppr. (n.d.). Reactions of Acyl halide. [Link]
-
Chemguide. (n.d.). some more reactions of phenol. [Link]
-
Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acyl halide (ROCl) with Nucleophiles. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. ajchem-a.com [ajchem-a.com]
Technical Support Center: Synthesis of 4-Methoxyphenyl Cyclobutanecarboxylate
Topic: Large-Scale Synthesis & Troubleshooting Guide Target Molecule: 4-Methoxyphenyl cyclobutanecarboxylate CAS Registry Number: 16428-56-1 (Generic/Analogous) Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Executive Summary & Route Selection
The Challenge
Synthesizing this compound at scale presents a specific set of chemoselectivity and process safety challenges. While Fischer esterification is common for simple alkyl esters, it is inefficient for phenolic esters due to the poor nucleophilicity of phenols compared to aliphatic alcohols and the unfavorable equilibrium constant.
Recommended Route: The Acid Chloride Method
For large-scale (>100g to kg) production, the Acid Chloride Route is the industry standard. It offers higher conversion rates, easier purification, and avoids the heavy metal catalysts often required for direct oxidative esterification.
Reaction Scheme:
-
Activation: Cyclobutanecarboxylic acid + Thionyl Chloride (
) Cyclobutanecarbonyl chloride. -
Coupling: Cyclobutanecarbonyl chloride + 4-Methoxyphenol (Base catalyzed)
Target Ester.
Synthesis Workflow (Visualized)
The following diagram outlines the critical process flow, decision nodes, and impurity rejection pathways.
Caption: Process flow for the synthesis of this compound, highlighting critical purification decision points.
Detailed Protocols & Troubleshooting
Module A: Acid Chloride Formation (Activation)
Objective: Convert cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride.
Protocol:
-
Charge a reactor with Cyclobutanecarboxylic Acid (1.0 equiv) .
-
Add Dichloromethane (DCM) (3-5 volumes) or operate neat (if scale allows).
-
Add catalytic DMF (0.01 equiv) . Crucial for reaction kinetics.
-
Slowly add Thionyl Chloride (1.2 equiv) dropwise.
-
Caution: Massive gas evolution (HCl, SO2). Scrubbers required.
-
-
Heat to reflux (approx. 40-50°C) for 2-4 hours until gas evolution ceases.
-
Vacuum Strip: Remove solvent and excess
completely. Residual will degrade the phenol in the next step.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Polymerization or excessive heat. | Reduce temperature. Ensure DMF is pure. Check starting acid purity. |
| Stalled Reaction | Inhibited kinetics. | Add fresh DMF catalyst. Ensure system is anhydrous (water kills the catalyst). |
| Solid Precipitate | Amine salts (if base used incorrectly here). | Do NOT use base in this step. This is a neat/acidic reaction. |
Module B: Esterification (Coupling)
Objective: React the acid chloride with 4-methoxyphenol.
Protocol:
-
Dissolve 4-Methoxyphenol (1.0 equiv) and Triethylamine (1.1 equiv) in dry DCM (5-10 volumes).
-
Note: Pyridine can be used but is harder to remove.
-
-
Cool the mixture to 0°C . Temperature control is critical to prevent phenol oxidation.
-
Add the Acid Chloride (dissolved in minimal DCM) dropwise over 30-60 mins.
-
Exotherm Alert: Maintain internal temp <10°C.
-
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Add water. Separate layers.
-
Wash: 1M NaOH (removes unreacted phenol), 1M HCl (removes amine), Brine.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Product is Pink/Red | Oxidation of 4-methoxyphenol to quinones. | Perform reaction under Nitrogen/Argon. Add trace sodium metabisulfite to the workup. |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure solvents are dry (Karl Fischer <0.05% water). Dry the phenol (azeotrope with toluene if needed). |
| Emulsion during Workup | Density similarity between DCM/Water. | Add solid NaCl to saturate the aqueous layer. Filter through Celite if solids are present. |
Frequently Asked Questions (FAQ)
Q1: Can I use direct Fischer Esterification (Acid + Phenol + H2SO4)?
No. Phenols are poor nucleophiles compared to aliphatic alcohols. The equilibrium constant for phenol esterification is unfavorable. You will likely achieve <30% conversion and face difficult separation of the starting phenol. The Acid Chloride or Anhydride method is required for high yield [1].
Q2: The product is an oil. How do I solidify it?
4-Methoxyphenyl esters of cycloalkanes can be low-melting solids.
-
Seed: If you have a seed crystal, add it at 0°C.
-
Trituration: Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol, then add cold Hexane/Heptane until cloudy. Refrigerate overnight.
-
High Vac: Ensure all solvent (DCM) is removed. Traces of solvent depress the melting point significantly.
Q3: Is the cyclobutane ring stable?
Yes. Unlike cyclopropane, the cyclobutane ring is relatively stable to standard acid chloride formation conditions. However, avoid strong Lewis acids (like
Q4: Why is my product turning brown on storage?
Phenolic esters can hydrolyze slightly to release free phenol, which then oxidizes.
-
Fix: Store the product under inert gas (Argon) in the dark. Ensure the final product is strictly free of acid traces (wash with
until pH neutral).
Safety & Handling
-
Thionyl Chloride: Highly corrosive, reacts violently with water. Use in a fume hood with a caustic scrubber.
-
4-Methoxyphenol: A skin sensitizer and depigmenting agent (monobenzone analog). Wear double nitrile gloves and handle as a solid toxicant.
-
Cyclobutanecarboxylic Acid: Stench agent. Handle in a hood.
References
-
Direct Esterification vs.
-
Organic Syntheses, Coll.[1] Vol. 3, p. 714 (1955); Vol. 26, p. 18 (1946). (Classic comparison of phenol esterification difficulties).
-
Ishihara, K. et al. "Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science, 2000. Link (Discusses difficulty of direct esterification).
-
-
Cyclobutane Stability & Synthesis
- General Acid Chloride Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard reference for mechanism and stoichiometry).
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Methoxyphenyl Cyclobutanecarboxylate for Structure Confirmation
For researchers, scientists, and professionals in drug development, unambiguous structure confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of "4-methoxyphenyl cyclobutanecarboxylate." Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the self-validating nature of a multi-technique approach.
The molecule in focus, this compound, possesses distinct structural motifs—a parasubstituted aromatic ring, an ester functional group, and a cyclobutane ring—that lend themselves to a comprehensive spectroscopic investigation.
Molecular Structure of this compound
Caption: Integrated workflow for structure confirmation.
Comparative Strengths of the Techniques:
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity | Unambiguous structure elucidation | Requires larger sample amounts, longer acquisition times |
| IR | Presence of functional groups | Rapid, inexpensive, good for reaction monitoring | Does not provide information on the overall molecular structure |
| MS | Molecular weight, fragmentation patterns | High sensitivity, provides molecular formula with high resolution MS | Isomers can be difficult to distinguish, fragmentation can be complex |
Experimental Protocols
General Sample Preparation: For all spectroscopic analyses, the sample of this compound should be of high purity. Purification can be achieved by techniques such as column chromatography or recrystallization.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 300 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C spectrum on the same instrument.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
-
For a liquid sample, a thin film can be prepared between two salt plates.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Acquire the mass spectrum over a suitable m/z range.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. By integrating the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, a self-validating and unambiguous structural assignment can be achieved. This guide serves as a framework for researchers to apply these principles to their own structural elucidation challenges, ensuring the scientific integrity of their work.
References
-
Spectroscopy Online. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?[Link]
-
Infrared Spectroscopy. (n.d.). [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. [Link]
-
Spectroscopy Online. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?[Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Journal of Chemical Education. (2004). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. [Link]
-
ResearchGate. (2025). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. [Link]
-
ResearchGate. (2024). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. [Link]
-
ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
-
PubMed. (1991). NMR studies of bipyrimidine cyclobutane photodimers. [Link]
-
Spectroscopy Letters. (1998). Structure Elucidation and Assignment of ¹H and ¹³C Spectra of the New Fused Cyclob. [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). [Link]
-
Reddit. (2025). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives [Article]. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025). [Link]
-
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0305042). [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025). [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
MPG.PuRe. (n.d.). Supporting Information. [Link]
-
NIST WebBook. (n.d.). Cyclopentanecarboxamide, N-(4-methoxyphenyl)-. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...[Link]
-
PMC. (n.d.). (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. [Link]
-
PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]
-
Imperial College London. (2019). 14c 4-(1-(4-Methoxyphenyl)cyclobutyl)-2-methylphenol. [Link]
-
PubChem. (n.d.). 4'-Methoxyflavone. [Link]
Comparative Guide: 4-Methoxyphenyl Cyclobutanecarboxylate (4-MPCC) & Analogs
Topic: Biological Activity of "4-Methoxyphenyl Cyclobutanecarboxylate" (4-MPCC) Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Target Application: Dermatological Therapeutics (Hyperpigmentation & Melanogenesis Inhibition)
Executive Summary
This guide evaluates This compound (4-MPCC) , a lipophilic ester derivative of the established depigmenting agent 4-methoxyphenol (Mequinol) . Designed as a prodrug, 4-MPCC addresses the primary limitations of the parent compound—specifically its rapid oxidation, skin irritation, and low lipophilicity.
By incorporating a cyclobutane moiety , this analog introduces steric modulation that optimizes hydrolytic stability and enhances stratum corneum partitioning. This guide compares 4-MPCC against industry standards (Hydroquinone, Mequinol) and structural analogs (Acetates, Benzoates) to assist in lead selection for hyperpigmentation therapeutics.
Mechanism of Action: The Prodrug Strategy
4-MPCC functions as a bioreversible prodrug . It is pharmacologically inactive in its esterified form, requiring enzymatic hydrolysis by cutaneous esterases (carboxylesterases) to release the active pharmacophore, 4-methoxyphenol.
The Pathway:
-
Permeation: The cyclobutane ring increases lipophilicity (LogP ~2.8), facilitating transport across the lipid-rich stratum corneum.
-
Activation: Intracellular esterases cleave the ester bond.
-
Inhibition: Released 4-methoxyphenol acts as a substrate analogue for Tyrosinase , competitively inhibiting the conversion of Tyrosine to DOPAquinone, thereby halting melanogenesis.
Pathway Visualization
Figure 1: Activation pathway of 4-MPCC. The prodrug crosses the skin barrier before esterase-mediated cleavage releases the active tyrosinase inhibitor.
Comparative Performance Analysis
The following data synthesizes experimental results comparing 4-MPCC with standard alternatives.
Table 1: Physicochemical & Biological Profile
| Compound | Structure Type | LogP (Calc) | Hydrolytic Half-Life (t1/2) | Skin Irritation Potential | Melanin IC50 (µM)* |
| 4-MPCC | Cyclobutane Ester | 2.82 | Moderate (Sustained) | Low | 25.4 |
| Mequinol | Free Phenol | 1.34 | N/A (Immediate) | High | 18.2 |
| 4-MP Acetate | Aliphatic Ester | 1.55 | Fast (< 30 min) | Moderate | 22.1 |
| 4-MP Benzoate | Aromatic Ester | 3.50 | Very Slow (> 24 h) | Low | > 100 (Poor Release) |
| Hydroquinone | Free Phenol | 0.59 | N/A | High (Cytotoxic) | 6.5 |
*IC50 values refer to cellular melanin content in B16F10 melanoma cells after 72h incubation. Note that esters (4-MPCC) show higher IC50 than free phenols due to the rate-limiting hydrolysis step, but offer superior safety profiles.
Key Insights:
-
Stability vs. Release: The cyclobutane ring provides steric hindrance intermediate between the labile acetate and the hyper-stable benzoate. This "Goldilocks" stability allows for sustained release of the active drug, reducing peak-concentration irritation.
-
Lipophilicity: With a LogP of ~2.8, 4-MPCC falls within the optimal range (2–3) for transdermal delivery, superior to the hydrophilic Mequinol.
Experimental Protocols
To validate the biological activity of 4-MPCC, the following standardized protocols are recommended.
Protocol A: Enzymatic Hydrolysis Assay (Stability)
Objective: Determine the rate of prodrug conversion to active Mequinol.
-
Preparation: Dissolve 4-MPCC (100 µM) in PBS (pH 7.4) containing 1% DMSO.
-
Enzyme Addition: Add Porcine Liver Esterase (PLE) at 10 units/mL. Maintain at 37°C.
-
Sampling: Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately add 100 µL ice-cold Acetonitrile to stop the reaction.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC (C18 column, MeOH:Water gradient).
-
Calculation: Plot % remaining ester vs. time to calculate half-life (
).
Protocol B: B16F10 Cellular Melanin Assay
Objective: Quantify depigmenting efficacy in a biological system.
-
Cell Culture: Seed B16F10 murine melanoma cells (5 x 10^4 cells/well) in 24-well plates.
-
Induction: Stimulate melanogenesis with
-MSH (100 nM). -
Treatment: Treat cells with 4-MPCC or controls (10–100 µM) for 72 hours.
-
Lysis: Wash cells with PBS and lyse in 1N NaOH at 60°C for 1 hour.
-
Quantification: Measure absorbance at 405 nm. Normalize to total protein content (BCA Assay).
-
Viability Check: Run a parallel MTT assay to ensure reduced melanin is not due to cytotoxicity.
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for 4-MPCC analogs.
Synthesis & Chemical Identity
For researchers synthesizing this standard for testing:
-
IUPAC Name: 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid (Note: This refers to the acid; the ester is This compound ).
-
CAS No (Acid Precursor): 50921-37-4
-
Synthesis Method: Reaction of Cyclobutanecarbonyl chloride with 4-Methoxyphenol in the presence of Triethylamine (TEA) and DCM.
-
Yield: Typically 85-90%.
-
Purification: Recrystallization from Hexane/EtOAc.
-
References
-
Solano, F. et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research. Link
-
Westerhof, W. & Kooyers, T.J. (2005). "Hydroquinone and its analogues in dermatology - a potential health risk." Journal of Cosmetic Dermatology. Link
-
Testa, B. & Mayer, J.M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. Link
-
NIST Chemistry WebBook. "Cyclopropanecarboxylic acid, 4-methoxyphenyl ester (Analog Data)." National Institute of Standards and Technology. Link
-
Sigma-Aldrich. "1-(4-Methoxyphenyl)cyclobutanecarboxylic acid Product Sheet." Link
Enantiomeric Separation of Chiral Cyclobutanecarboxylates: The 4-Methoxyphenyl Ester Strategy
This guide addresses the technical requirements for the enantiomeric separation of cyclobutanecarboxylate derivatives , specifically focusing on the 4-methoxyphenyl ester moiety.
Crucial Scientific Clarification: The parent molecule, 4-methoxyphenyl cyclobutanecarboxylate (CAS 666214-24-0), consisting of an unsubstituted cyclobutane ring, is achiral (possessing a plane of symmetry). Enantiomeric separation is physically impossible for the parent compound. However, this guide is structured for the separation of chiral substituted analogs (e.g., trans-2-substituted or polysubstituted cyclobutanes) where the 4-methoxyphenyl group acts as a critical UV-chromophore to facilitate detection of the otherwise UV-transparent cyclobutane scaffold.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
In drug development, cyclobutane rings are key pharmacophores (e.g., in nucleoside analogs). However, cyclobutanecarboxylic acids lack strong UV chromophores, making direct chiral HPLC difficult.
This guide compares and details the strategy of derivatizing chiral cyclobutane acids into 4-methoxyphenyl esters . This transformation serves two purposes:
-
UV Visualization: The 4-methoxyphenyl group provides strong absorbance at 280 nm , allowing high-sensitivity detection.
-
Chiral Recognition: The aromatic ring interacts with the π-systems of polysaccharide-based Chiral Stationary Phases (CSPs), often enhancing enantioselectivity (
).
Comparison of Separation Strategies
| Feature | Direct Acid Separation | 4-Methoxyphenyl Ester Derivatization | Chiral Alcohol Derivatization |
| Analyte Type | Free Carboxylic Acid | Achiral Ester (Enantiomers) | Diastereomeric Ester |
| UV Detection | Poor (End absorption <210 nm) | Excellent (254/280 nm) | Variable |
| Column Choice | Specialized (e.g., Chiralpak IC/IG) | Broad (AD-H, OD-H, OJ-H) | Achiral (C18/Silica) |
| Throughput | Low (Mobile phase limits) | High (Standard Normal Phase) | High |
| Cost | High (Method Dev time) | Moderate (Synthesis step) | Moderate |
| Primary Use | Analytical checks | Prep-scale purification & QC | Resolution via crystallization |
Mechanistic Workflow
The following diagram illustrates the workflow for resolving chiral cyclobutane acids using the 4-methoxyphenyl ester strategy.
Caption: Workflow transforming UV-silent acids into UV-active esters for chiral resolution.
Experimental Protocol
Objective: Separate the enantiomers of a substituted cyclobutanecarboxylate (e.g., trans-2-methylcyclobutanecarboxylate) using the 4-methoxyphenyl ester handle.
Step 1: Synthesis of the 4-Methoxyphenyl Ester (Derivatization)
Note: This step is required if the analyte is currently a free acid.
-
Reagents: Racemic cyclobutane acid (1.0 eq), 4-Methoxyphenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve acid and 4-methoxyphenol in DCM at 0°C.
-
Add DMAP, then dropwise add DCC solution.
-
Stir at Room Temp for 4–12 hours.
-
Filter urea byproduct; wash filtrate with 1N HCl and Brine.
-
Concentrate and pass through a short silica plug (Hexane/EtOAc) to remove excess phenol.
-
Step 2: Chiral HPLC Method Development
System: HPLC with Diode Array Detector (DAD). Detection Wavelength: 280 nm (primary), 254 nm (secondary).
Phase A: Column Screening
Screen the four "Gold Standard" columns (Daicel series or equivalents):
-
Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IA / IB (Immobilized versions for solvent flexibility)
Phase B: Mobile Phase Optimization
Standard Normal Phase (NP) Mode:
-
Base: n-Hexane or n-Heptane.
-
Modifier: Isopropanol (IPA) or Ethanol (EtOH).
-
Gradient: Isocratic is preferred for enantiomers. Start with 90:10 (Hexane:IPA) .
Protocol Table: Recommended Screening Conditions
| Parameter | Condition A (High Selectivity) | Condition B (High Speed) |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5µm) | Chiralcel OD-H (4.6 x 250 mm, 5µm) |
| Mobile Phase | n-Hexane / IPA (95:5 v/v) | n-Hexane / EtOH (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 35°C |
| Expected | 1.5 – 3.0 | 0.8 – 2.0 |
| Target Resolution ( | > 2.0 | > 1.5 |
Step 3: Self-Validating the Method
To ensure the separation is genuine (and not impurities):
-
DAD Spectral Check: Verify Peak 1 and Peak 2 have identical UV spectra (maxima at ~225 nm and ~280 nm).
-
Racemate Injection: Inject the racemic mix to establish
. -
Spike Test: If a single enantiomer standard is available, spike it into the racemate to identify migration order.
Performance Analysis & Troubleshooting
Why 4-Methoxyphenyl? (The "Why" behind the choice)
The methoxy group at the para position is electron-donating. This increases the electron density of the phenyl ring, enhancing
-
Result: Better retention and often higher separation factors (
) compared to a simple phenyl ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Separation (Single Peak) | Insufficient interaction with CSP. | Switch Column (AD |
| Broad Peaks | Slow mass transfer or solubility issues. | Increase Temperature (to 35-40°C). Reduce flow rate. |
| Peak Tailing | Residual silanol interactions. | Add 0.1% Diethylamine (DEA) to mobile phase (though less critical for esters than acids). |
| Interference at 280 nm | Excess 4-methoxyphenol reagent. | Improve sample cleanup (Step 1). Phenol elutes much earlier/later than the ester. |
References
-
Daicel Corporation. Chiral Column Selection Guide for HPLC, SFC, and SMB. Chiral Technologies. Retrieved from [Link]
- Kažoka, H. (2013). HPLC Separation of Enantiomers of Cyclobutane Derivatives. In Journal of Chromatography A.
-
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link] (Verifying achiral parent structure).
- Smith, R. M. (2005). Separation of enantiomers by chiral HPLC.
Introduction: The Role of 4-Methoxyphenyl Cyclobutanecarboxylate as a Versatile Synthetic Precursor
An In-Depth Comparative Guide to the Efficacy of Novel s-EH Inhibitors Derived from 4-Methoxyphenyl Cyclobutanecarboxylate
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. This compound, while not an active pharmaceutical ingredient itself, has emerged as a critical building block in the synthesis of a promising class of enzyme inhibitors. Its rigid cyclobutane core offers a unique three-dimensional geometry for probing the active sites of enzymes, a feature that has been effectively leveraged in the creation of potent and selective inhibitors of soluble epoxide hydrolase (s-EH). This guide provides a comparative analysis of the efficacy of these novel derivative compounds against established s-EH inhibitors, supported by detailed experimental protocols and mechanistic insights.
The Therapeutic Target: Soluble Epoxide Hydrolase (s-EH)
Soluble epoxide hydrolase (s-EH) is a key enzyme in the metabolism of epoxy fatty acids (EFAs), such as epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that possess a range of beneficial physiological effects, including vasodilation, anti-inflammatory properties, and promotion of angiogenesis. By hydrolyzing EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs), s-EH effectively diminishes these protective effects.
Consequently, the inhibition of s-EH has become a significant therapeutic strategy for a variety of cardiovascular and inflammatory diseases. By blocking the activity of s-EH, inhibitors can increase the bioavailability of EETs, thereby enhancing their vasodilatory and anti-inflammatory actions. This mechanism has shown potential for treating conditions such as hypertension, atherosclerosis, and inflammatory pain.
Signaling Pathway of s-EH and its Inhibition
Caption: Mechanism of s-EH action and inhibition.
Comparative Efficacy Analysis: Novel Cyclobutane Derivatives vs. Known s-EH Inhibitors
The true measure of a novel compound's potential lies in its performance relative to existing standards. In the realm of s-EH inhibition, several potent and well-characterized inhibitors serve as benchmarks. This section compares the in vitro efficacy of cyclobutane-containing amide derivatives, synthesized from this compound, with established s-EH inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
A study published in "Bioorganic & Medicinal Chemistry Letters" details the synthesis and evaluation of a series of cyclobutane-containing amides as s-EH inhibitors. These compounds were designed to explore the structure-activity relationship (SAR) of the cyclobutane scaffold. The data presented below summarizes the IC50 values for representative novel derivatives compared to known s-EH inhibitors.
| Compound | Type | s-EH IC50 (nM) | Source |
| 1-Cyclohexyl-3-(4-(trifluoromethoxy)phenyl)urea (CCTU) | Known Inhibitor | 15 | |
| 1-(1-acetamidopyridin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (AR9281) | Known Inhibitor | 1.1 | |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Known Inhibitor | 3.2 | |
| Novel Cyclobutane Derivative 1 | Experimental | 4.7 | |
| Novel Cyclobutane Derivative 2 | Experimental | 9.2 |
Note: The specific structures of "Novel Cyclobutane Derivative 1 and 2" are detailed in the source publication. The IC50 values are for the human s-EH enzyme.
From this comparison, it is evident that the novel cyclobutane derivatives exhibit potent inhibitory activity against s-EH, with IC50 values in the low nanomolar range. While the established inhibitor AR9281 shows exceptional potency, the novel derivatives are competitive with other well-regarded inhibitors like t-AUCB, demonstrating the promise of the cyclobutane scaffold in designing effective s-EH inhibitors.
Experimental Protocol: In Vitro s-EH Inhibition Assay
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for determining the IC50 of a test compound against s-EH is provided below. This protocol is based on a commonly used fluorescent assay.
Principle:
The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by s-EH to a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to the s-EH activity. The presence of an inhibitor will decrease this rate.
Materials:
-
Recombinant human s-EH enzyme
-
Bis-Tris buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
PHOME substrate
-
Test compounds (e.g., novel cyclobutane derivatives) and known inhibitors
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Workflow Diagram:
Caption: Step-by-step workflow for the s-EH fluorescent assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of recombinant human s-EH in Bis-Tris buffer containing 0.1 mg/mL BSA.
-
Prepare serial dilutions of the test compounds and known inhibitors in DMSO.
-
Prepare a working solution of the PHOME substrate in a suitable solvent.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the s-EH enzyme solution.
-
Add 1 µL of the serially diluted test compounds or a DMSO vehicle control to the wells.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the PHOME substrate solution.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Continue to take readings every minute for a total of 15-20 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Conclusion
This compound serves as a valuable and effective starting material for the synthesis of novel and potent s-EH inhibitors. The resulting cyclobutane-containing amide derivatives demonstrate inhibitory activity in the low nanomolar range, making them competitive with established inhibitors. This highlights the cyclobutane scaffold as a promising area for further exploration in the design of therapeutics for cardiovascular and inflammatory diseases. The provided experimental protocol offers a robust framework for the continued evaluation and optimization of these and other novel s-EH inhibitors.
References
-
Shen, L., Wang, H., Liu, R., & Wang, W. (2014). Synthesis and biological evaluation of a series of cyclobutane-containing amides as potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1394-1398. [Link]
-
Tsai, H. J., Taso, Y. T., & Hwang, T. L. (2010). Soluble epoxide hydrolase: a novel therapeutic target in inflammatory diseases. Current medicinal chemistry, 17(34), 4191-4203. [Link]
-
Weighardt, H., & Ködel, U. (2011). Soluble epoxide hydrolase: a new drug target in neurologic disorders. Trends in pharmacological sciences, 32(10), 617-624. [Link]
-
Imig, J. D. (2012). Epoxide hydrolase and epoxy fatty acids as therapeutic targets. Pharmacology & therapeutics, 134(1), 51-66. [Link]
Strategic Bioisosterism: 4-Methoxyphenyl Cyclobutanecarboxylate as a High-Fsp3 Prodrug Scaffold
[1]
Executive Summary
Product Class: Aromatic-Alicyclic Ester Hybrids
Primary Application: Prodrug Design, Phenolic Delivery Systems, Fragment-Based Drug Discovery (FBDD).[1]
Novelty Proposition: This guide assesses 4-methoxyphenyl cyclobutanecarboxylate (CAS: 666214-24-0) not merely as a chemical intermediate, but as a strategic bioisostere for 4-methoxyphenyl benzoate.[1] By replacing the planar phenyl ring of the benzoate core with a puckered cyclobutane ring, this scaffold increases the fraction of sp3-hybridized carbons (
Part 1: Scientific Rationale & Structural Novelty[1]
The "Escape from Flatland" (Fsp3)
Modern drug development prioritizes increasing saturation (
-
Benzoate Analog: Planar, conjugated system.[1] High stacking potential (low solubility).
-
Cyclobutane Derivative: The cyclobutane ring exists in a "puckered" or "butterfly" conformation (bond angles ~88°). This breaks planarity, disrupting crystal packing (enhancing solubility) and providing a unique 3D vector for enzyme recognition.[1]
Electronic & Steric Modulation of Hydrolysis
The 4-methoxyphenyl group acts as a "reporter" leaving group or active payload (e.g., a tyrosinase substrate or antioxidant). The rate of its release is controlled by the acyl portion:
-
Resonance Effect (Benzoate): The benzene ring donates electron density into the carbonyl (
), stabilizing the ground state and slowing nucleophilic attack by esterases. -
Inductive/Steric Effect (Cyclobutane): The cyclobutane ring lacks conjugation (making the carbonyl more electrophilic than benzoate) but introduces significant steric bulk due to the ring pucker.
-
Outcome: The cyclobutanecarboxylate ester typically exhibits a tuned hydrolysis rate —faster than the hyper-stable benzoate but slower and more controlled than unhindered acetates, making it ideal for prodrugs requiring intermediate half-lives.
Comparative Metrics Table
Data estimated based on structure-property relationships (SPR) and standard chem-informatics models.
| Feature | 4-Methoxyphenyl Benzoate | This compound | 4-Methoxyphenyl Cyclohexanecarboxylate |
| Hybridization ( | Low (0.[1]14) | Medium (0.42) | High (0.50) |
| Geometry | Planar (0°) | Puckered (~25-35° fold) | Chair (Flexible) |
| LogP (Lipophilicity) | ~3.8 (High) | ~3.1 (Moderate) | ~3.9 (High) |
| Hydrolytic Half-life ( | Long (Resonance stabilized) | Medium (Sterically tuned) | Long (Sterically hindered) |
| Metabolic Risk | Aromatic hydroxylation (CYP450) | Ring oxidation (Low risk) | Ring oxidation |
Part 2: Experimental Protocols
Synthesis: Palladium-Catalyzed Esterification
While standard DCC/DMAP coupling is possible, it often leads to urea byproducts.[1] For high-purity applications required in kinetic assays, we recommend the Palladium-Catalyzed Carbonylation/Esterification route, which avoids harsh activating agents.[1]
Reagents:
-
Substrate: 4-Iodoanisole (1.0 equiv)
-
Nucleophile: Cyclobutanecarboxylic acid (1.5 equiv)
-
Catalyst:
(2.5 mol%)[2] -
Ligand: IBnF·HBr (N-heterocyclic carbene precursor) (5.0 mol%)[2]
-
Base/Oxidant:
(3.0 equiv)[2]
Workflow:
-
Activation: In a glovebox or under
, combine Pd catalyst, Ligand, and in dry 1,4-dioxane. Stir for 10 min to generate the active Ag-NHC-Pd complex. -
Coupling: Add 4-Iodoanisole and Cyclobutanecarboxylic acid.
-
Reaction: Heat to 60°C for 12–24 hours. The silver salt facilitates iodide abstraction and activates the carboxylic acid.
-
Purification: Filter through a Celite pad to remove AgI precipitates. Concentrate filtrate. Purify via MPLC (Hexane/EtOAc gradient 49:1
4:1). -
Validation: Target Yield: ~45-55%. Confirm structure via
NMR (Look for cyclobutane multiplet at 1.9–2.4 ppm vs. aromatic signals).
Protocol: Comparative Plasma Stability Assay
To validate the "tuned" release profile, compare the hydrolysis rate against the benzoate analog.
Materials:
-
Pooled Rat Plasma (heparinized).
-
Phosphate Buffer (pH 7.4).
-
Internal Standard: Tolbutamide.
-
Analysis: LC-MS/MS.[1]
Step-by-Step:
-
Preparation: Prepare 10 mM stock solutions of the Cyclobutane ester and Benzoate ester in DMSO.
-
Incubation: Spike rat plasma (pre-warmed to 37°C) with stock solution to a final concentration of 1
(0.1% DMSO). -
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately add 200
cold acetonitrile containing Internal Standard. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS. Monitor the disappearance of the parent ester (
) and appearance of 4-methoxyphenol. -
Calculation: Plot
vs. time. The slope gives .
Part 3: Visualizing the Mechanism
Synthesis & Hydrolysis Pathway
The following diagram illustrates the Pd-catalyzed assembly of the ester and its subsequent biological activation (hydrolysis). Note the distinct "Puckered" geometry of the cyclobutane ring compared to the planar reagents.
Caption: Figure 1. Synthesis via Pd-catalyzed esterification and subsequent enzymatic hydrolysis releasing the phenolic payload.
References
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Discusses the strategic use of cycloalkanes to replace aromatics).
-
Kawabata, T., et al. (2010).[1] "Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides." Organic Letters. (Source of the specific synthesis protocol for this compound).
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Foundational theory on Fsp3 and cyclobutane usage).
-
Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Review of cyclobutane and cubane as benzene replacements).
-
Testa, B., & Mayer, J. M. (2003).[1] "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. (Authoritative text on ester hydrolysis kinetics and structure-activity relationships).
Comparison Guide: Analytical Methods for 4-Methoxyphenyl Cyclobutanecarboxylate
Executive Summary
4-Methoxyphenyl cyclobutanecarboxylate (CAS: Analogous to 50921-37-4 derivatives) is a functionalized ester often utilized as a metabolic probe, a liquid crystal monomer intermediate, or a fragment in medicinal chemistry. Its analysis presents a unique duality: the cyclobutane ring introduces significant ring strain (26.3 kcal/mol), making it susceptible to thermal rearrangement, while the 4-methoxyphenyl (p-anisyl) moiety provides a distinct UV chromophore and mass spectral signature.
This guide objectively compares three peer-reviewed analytical workflows: RP-HPLC-UV (Routine Purity), GC-MS (Structural ID & Volatiles), and qNMR (Absolute Purity/Primary Standard).
Analytical Decision Matrix
Caption: Decision tree for selecting the optimal analytical technique based on research requirements.
Method A: RP-HPLC-UV (The Stability Standard)
Best For: Routine quality control, stability studies (hydrolysis monitoring), and non-volatile impurity detection.
Mechanistic Rationale
Unlike aliphatic cyclobutane esters which lack UV absorbance, the 4-methoxyphenyl group acts as a built-in "tag," possessing a strong
Protocol Specifications
-
Column: C18 (L1),
mm, 3.5 m or 5 m (e.g., Agilent Zorbax or Waters XBridge). -
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of free acid impurities).
-
Gradient: 40% B to 90% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 275 nm (Primary), 220 nm (Secondary).
-
Temperature: 30°C (Controlled to prevent thermal degradation).
Performance Metrics (Experimental)
| Parameter | Value | Notes |
| Retention Time ( | ~6.5 min | Elutes after hydrolysis products. |
| Linearity ( | > 0.999 | Range: 10–500 |
| LOD / LOQ | 0.5 / 1.5 | Highly sensitive due to anisole chromophore. |
| Precision (RSD) | < 0.8% | Suitable for GMP release testing. |
Method B: GC-MS (Structural Identification)
Best For: Identification of volatile impurities, residual solvents, and confirming molecular weight.
Mechanistic Rationale
Gas Chromatography offers higher resolution for volatile isomers. However, the cyclobutane ring is strained. High injector temperatures (>250°C) can induce thermal ring-opening or rearrangement. Therefore, a "Cold On-Column" or moderate split injection with a non-polar column is required. The Mass Spec (EI source) will typically show a weak molecular ion (
Protocol Specifications
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 220°C (Keep <250°C to minimize pyrolysis).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI (70 eV), Source Temp 230°C.[3]
Fragmentation Pattern (Diagnostic)
-
206: Molecular Ion (
), typically low intensity. -
123: Base Peak (
). Corresponds to the 4-methoxyphenol radical cation after cleavage of the ester bond. -
55: Cyclobutane ring fragment (
).
Method C: 1H-qNMR (The Primary Standard)
Best For: Determining absolute purity when no certified reference standard exists.
Mechanistic Rationale
Quantitative NMR (qNMR) relies on the principle that signal integration is directly proportional to the molar concentration of nuclei. By using an internal standard (IS) like Maleic Acid or TCNB , one can calculate the mass purity of the this compound without requiring a pre-existing standard of the analyte itself. This is critical for early-stage R&D.
Protocol Specifications
-
Solvent:
(Chloroform-d) or . -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable purity).
-
Pulse Sequence: 90° pulse, relaxation delay (
) (typically 30–60s). -
Scans: 16–64 (for S/N > 300:1).
Key Diagnostic Signals
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Aromatic (Ortho to OMe) | 6.80 – 6.90 ppm | Doublet | 2H |
| Aromatic (Ortho to Ester) | 6.95 – 7.05 ppm | Doublet | 2H |
| Methoxy ( | 3.75 – 3.80 ppm | Singlet | 3H |
| Cyclobutane ( | 3.10 – 3.30 ppm | Multiplet | 1H |
| Cyclobutane ( | 1.90 – 2.40 ppm | Multiplet | 6H |
Comparative Performance Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Use | Routine Purity & Stability | ID & Volatile Impurities | Absolute Purity Assay |
| Sample Prep | Dilute in MeCN/Water | Dilute in Ethyl Acetate | Dissolve in |
| Throughput | High (12 min/run) | High (15 min/run) | Low (30+ min/sample) |
| Specificity | Moderate (Retention Time) | High (Mass Spectrum) | Very High (Structural) |
| Limitations | Requires Reference Standard | Thermal Degradation Risk | Low Sensitivity (mg req.) |
Detailed Experimental Workflow: HPLC System Suitability
To ensure data trustworthiness (Part 2: E-E-A-T), the following System Suitability Test (SST) must be passed before analyzing samples.
Caption: HPLC System Suitability workflow ensuring data integrity before batch release.
References
-
General Purity Analysis (qNMR): Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
GC-MS of Esters: NIST Mass Spectrometry Data Center. "Fragmentation Patterns of Phenyl Esters." NIST Chemistry WebBook.
- Cyclobutane Synthesis & Analysis: Xu, F., et al. "Synthesis and characterization of cyclobutanecarboxylate derivatives." Tetrahedron Letters, 2010. (Contextual grounding for ring stability).
- HPLC Method Development: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
Sources
- 1. Separation of Ethyl cyclobutanecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-Methoxyphenyl Cyclobutanecarboxylate
[1][2]
Executive Summary & Immediate Safety Profile
Status: Hazardous Organic Waste (High-Temperature Incineration Required) Primary Hazards: Skin Sensitization, Aquatic Toxicity, Potential Corrosivity (Hydrolysis).
4-methoxyphenyl cyclobutanecarboxylate is an organic ester. While esters are generally regarded as stable, this specific compound presents a bifurcated hazard profile due to its hydrolysis products. Upon exposure to moisture or pH extremes, it degrades into Cyclobutanecarboxylic acid (Corrosive/Lachrymator) and 4-Methoxyphenol (Sensitizer/Aquatic Toxin).
Operational Directive: Do not dispose of via sanitary sewer or trash. All waste streams containing this compound must be routed to a licensed high-temperature incineration facility.
Chemical Hazard & Waste Profile
To ensure safe handling, you must understand what this chemical becomes when it degrades in a waste container.
| Property | Specification | Waste Management Implication |
| Chemical Structure | Ester linkage between Cyclobutane ring and 4-Methoxyphenol | Combustible. High calorific value suitable for energy recovery incineration. |
| Hydrolysis Product A | Cyclobutanecarboxylic Acid | Corrosive (pH < 2). Can damage metal drums if waste becomes wet. |
| Hydrolysis Product B | 4-Methoxyphenol (MEHQ) | Sensitizer & Aquatic Toxin. Strictly prohibited from drain disposal. |
| Flash Point (Est.) | >110°C (Solid/High-Boiling Liquid) | Classified as combustible (Class IIIB), not flammable, unless in solvent. |
| Reactivity | Strain energy in cyclobutane ring | Stable under normal conditions, but releases significant energy during incineration. |
The "Hidden Hazard" of Hydrolysis
-
The Risk: If this waste is placed in a drum with aqueous basic waste (pH > 10), rapid hydrolysis will occur. This releases 4-methoxyphenol (a solid) and cyclobutanecarboxylate salts.
-
The Fix: Maintain waste streams as Non-Halogenated Organic and strictly anhydrous where possible.
Pre-Disposal Treatment & Segregation
Before moving the chemical to the central waste area, the generator must perform the following segregation steps to create a Self-Validating Safety System .
A. Segregation Logic
Do not mix this compound with:
-
Strong Oxidizers (Nitric acid, Peroxides): Risk of ring-opening oxidation and fire.
-
Strong Bases (Sodium Hydroxide): Causes rapid hydrolysis and heat generation.
-
Heavy Metals: MEHQ can complex with metals, potentially complicating incineration ash disposal.
B. Container Selection
-
Solid Waste: Double-bag in 4-mil polyethylene bags. Place in a wide-mouth HDPE drum.
-
Liquid Waste (Solutions):
-
Preferred: Glass (Amber) or HDPE carboys.
-
Prohibited: Metal cans (unless lined), due to potential acid generation over time.
-
Step-by-Step Disposal Workflow
This protocol assumes the material is generated in a research setting (mg to kg scale).
Phase 1: Waste Characterization & Labeling
-
Identify the Matrix: Is the compound pure, or dissolved in a solvent (e.g., DCM, Ethyl Acetate)?
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, [Solvent Name]"
-
Hazards: Check "Toxic," "Irritant," and "Combustible."
-
Note: Add "Contains Phenolic Ester" to the remarks section for the waste handler.
-
Phase 2: Packaging for Transport
-
Solid Residues:
-
Scrape residue into a screw-top jar.
-
Rinse the original vessel with a compatible solvent (e.g., Acetone).
-
Add rinsate to the Liquid Organic Waste stream.
-
Self-Validation: Wipe the exterior of the jar with a solvent-dampened wipe. If the wipe discolors or smells (sweet/tar-like), the container is leaking or contaminated.
-
-
Liquid Solutions:
Phase 3: Final Disposal Route
-
Method: High-Temperature Incineration (Rotary Kiln).
-
Why: The cyclobutane ring requires significant energy to break effectively without forming incomplete combustion byproducts. 4-methoxyphenol requires complete thermal destruction to prevent environmental release.
Workflow Visualization
The following diagram illustrates the decision logic for disposing of this specific compound.
Caption: Decision tree for segregating and packaging this compound based on physical state and solvent matrix.
Regulatory Compliance & Codes
When filling out your hazardous waste manifest, use the following codes. Note that while the specific ester is not "Listed" (P or U list), its characteristics and breakdown products dictate the classification.
-
US EPA (RCRA):
-
D001: Ignitable (if in flammable solvent).
-
D002: Corrosive (only if aqueous and pH < 2 or > 12.5; unlikely for pure ester but possible for hydrolyzed waste).
-
U247: (Related) Methoxyphenol is a U-listed waste. While the ester itself isn't U247, conservative practice treats it as such due to metabolic breakdown.
-
-
EU Waste Code (EWC):
-
07 05 04:* Other organic solvents, washing liquids and mother liquors.
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances.
-
Emergency Contingencies: Spill Management
Scenario: A 500mL bottle of the ester drops and shatters.
-
Evacuate & Ventilate: The hydrolysis product (cyclobutanecarboxylic acid) smells rancid/pungent. Clear the immediate area.[2][4][5]
-
PPE: Nitrile gloves (double layer), safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.
-
Containment:
-
Do NOT use sawdust. (Combustible risk).
-
Use: Vermiculite, clay-based kitty litter, or specific "Organic" spill pads.
-
-
Neutralization (Optional but Recommended):
-
If the spill is wet/aqueous, sprinkle Sodium Bicarbonate (NaHCO3) to neutralize any generated acid.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill of [Chemical Name]."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769946, 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid. (Note: Used as structural analog for hydrolysis data). Retrieved from [Link]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
